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  • Product: 2,4,6-Trimethyl-D-phenylalanine
  • CAS: 146277-48-7

Core Science & Biosynthesis

Foundational

Stereochemical Engineering of 2,4,6-Trimethyl-D-phenylalanine (D-Msa) in Advanced Drug Discovery

An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals Introduction: The Steric Paradigm in Peptidomimetics In the realm of peptide drug discovery, the transition from an endogenous ligand to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals

Introduction: The Steric Paradigm in Peptidomimetics

In the realm of peptide drug discovery, the transition from an endogenous ligand to a viable clinical candidate is entirely dependent on overcoming two critical barriers: proteolytic susceptibility and receptor promiscuity . As a Senior Application Scientist, I frequently encounter development bottlenecks where standard amino acid substitutions fail to provide the necessary pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Enter 2,4,6-Trimethyl-D-phenylalanine , commonly abbreviated as D-Msa (Mesitylalanine) or D-Tmp [1][2].

Unlike natural aromatic residues (like Phenylalanine or Tyrosine), D-Msa incorporates a mesityl group—a phenyl ring fully methylated at the ortho and para positions. This seemingly simple addition of three methyl groups fundamentally alters the thermodynamic landscape of the peptide backbone. By intentionally introducing massive steric bulk in combination with a D-chiral center, we can essentially "lock" a peptide into a highly specific, biologically active conformation.

The Causality of Conformational Locking

To understand why D-Msa is a transformative building block, we must examine the causality between its atomic structure and its macroscopic pharmacological effects.

Restriction of χ -Space and Ramachandran Dynamics

In a standard L-Phenylalanine residue, the side chain can freely rotate around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds. When we substitute this with D-Msa, the ortho-methyl groups of the mesityl ring create a severe steric clash with the peptide backbone.

The Thermodynamic Effect:

  • Side-Chain Immobilization: The steric hindrance restricts the χ1​ and χ2​ dihedral angles, freezing the aromatic ring in a perpendicular orientation relative to the backbone.

  • Backbone Pre-organization: The D-configuration reverses the natural ϕ and ψ angle preferences. When combined with the immobilized mesityl group, the local backbone is forced into a rigid geometry, strongly favoring the i+1 or i+2 positions of a Type II' β -turn[1].

  • Entropic Optimization: By pre-organizing the peptide into its active binding conformation, the entropic penalty ( ΔS ) of binding to a G-Protein Coupled Receptor (GPCR) is drastically reduced, leading to a highly favorable Gibbs free energy ( ΔG ) and, consequently, higher target affinity.

G A D-Msa Incorporation B Steric Clash (Mesityl Group) A->B C Restricted χ1/χ2 Angles B->C D Type II' β-turn Stabilization C->D E Protease Shielding C->E F Enhanced GPCR Affinity D->F E->F

Logical flow of conformational locking induced by D-Msa leading to enhanced pharmacodynamics.

Case Studies: D-Msa in Clinical and Preclinical Pipelines

The theoretical benefits of D-Msa translate directly into measurable clinical advantages across diverse therapeutic areas.

Somatostatin Analogs (Endocrinology & Oncology)

Native Somatostatin (SRIF) has a plasma half-life of merely 2–3 minutes, rendering it useless as a drug. The pharmacophore of SRIF relies on a β -hairpin turn centered around the Phe7−Trp8−Lys9−Thr10 sequence. Researchers synthesized analogs replacing standard aromatic residues with D-Msa [1]. The inclusion of the mesityl group stabilized the non-covalent aromatic interactions across the hairpin, significantly extending the life span of the peptides in human serum while maintaining high affinity for Somatostatin Receptors (SSTRs) [1].

Multifunctional Opioid Peptides (Pain Management)

The opioid crisis necessitates analgesics that do not trigger respiratory depression or addiction. CYX-6 (H-Dmt-Pro-Tmp-Tmp-NH 2​ ) utilizes D-Tmp (D-Msa) to create a highly restricted tetrapeptide [2]. The steric bulk forces a conformation that acts as an agonist at the μ -opioid receptor (MOR) but an antagonist at the δ -opioid receptor (DOR). This dual-functionality produces potent antinociception with drastically reduced gastrointestinal and respiratory side effects [2].

ADAM-12 / ITGA9 Inhibitors (Anti-Metastasis)

In oncology, the RA08 peptide targets the interaction between Integrin α 9 (ITGA9) and ADAM proteins to prevent metastasis in rhabdomyosarcoma [3]. The native sequence was optimized by substituting Phenylalanine with Msa. This modification shielded the scissile bonds from plasma endopeptidases, increasing the in vivo stability required to effectively inhibit cancer cell invasion [3].

Quantitative Pharmacological Impact
Peptide / AnalogTarget ReceptorSequence ModificationSerum Half-Life ( t1/2​ )Primary Pharmacological Outcome
Native SRIF SSTR1-5None~2.5 minRapid degradation; no clinical utility.
Msa-SRIF Analog 2 SSTR2 / SSTR5 Phe6→Msa > 45 minExtended stability; retained target affinity.
CYX-6 MOR / DOR Phe→D−Tmp Highly StableAnalgesia without severe respiratory depression.
RA08 ITGA9 Phe→Msa , Cys→Met ExtendedHigh plasma stability; potent anti-metastatic activity.

Synthetic Methodologies: Overcoming Steric Hindrance in SPPS

While D-Msa [4] is pharmacologically brilliant, it is a synthetic nightmare. The same ortho-methyl groups that protect the final peptide from proteases also block incoming nucleophiles during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU/HOBt) will fail, resulting in truncated sequences.

As an application scientist, I mandate the following self-validating protocol to ensure >98% coupling efficiency of D-Msa.

The Causality of Reagent Selection

Why HATU/HOAt over HBTU? HBTU forms a relatively stable benzotriazole ester. The steric shielding of D-Msa prevents the resin-bound amine from attacking this ester. HATU, however, forms an HOAt ester. The nitrogen at the 7-position of the azabenzotriazole ring provides a neighboring-group effect. It acts as an intramolecular base, hydrogen-bonding with the incoming amine and anchoring it in close proximity to the sterically hindered carbonyl. This drastically lowers the activation energy required for nucleophilic attack.

Step-by-Step Optimized Coupling Protocol

Step 1: Deprotection Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

Step 2: Pre-Activation (Critical Step) In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Msa-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Causality Check: Pre-activate for exactly 3 minutes. Longer pre-activation of hindered amino acids with HATU can lead to guanidinium formation on the amine, capping the sequence.

Step 3: Microwave-Assisted Coupling Transfer the activated mixture to the resin. Utilize microwave synthesis at 75°C for 30 minutes. The thermal energy is strictly required to overcome the steric activation barrier.

Step 4: Self-Validating Micro-Cleavage Before proceeding, extract 2 mg of resin. Treat with TFA/TIS/H 2​ O (95:2.5:2.5) for 30 minutes. Evaporate and analyze via LC-MS. Decision Gate: If the unreacted sequence is >2%, perform a double coupling with fresh reagents. Do not proceed until coupling is complete, as unreacted sequences will co-elute with the final product.

Step 5: Capping Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to permanently cap any unreacted amines, preventing the propagation of deletion peptides.

SPPS N1 Fmoc Deprotection (20% Piperidine) N2 Pre-activation of D-Msa (HATU/HOAt/DIEA, 3 min) N1->N2 N3 Microwave-Assisted Coupling (75°C, 30 min) N2->N3 N4 LC-MS Micro-Cleavage (Self-Validation Gate) N3->N4 N4->N2 If Incomplete N5 Capping (Ac2O/Pyridine) N4->N5 If Complete

Optimized self-validating SPPS workflow for sterically hindered D-Msa coupling.

Pharmacological Pathway Visualization

To fully grasp the impact of D-Msa, we can observe its role in the multifunctional opioid pathway (as seen with CYX-6). By using D-Tmp (D-Msa), the peptide achieves a highly specific orientation that triggers distinct conformational changes in different GPCRs simultaneously.

Opioid O1 CYX-6 Peptide (Contains D-Tmp) O2 MOR Agonism O1->O2 O3 DOR/KOR Antagonism O1->O3 O4 Potent Analgesia O2->O4 O5 Reduced Tolerance & GI Side Effects O2->O5 Modulated by O3->O5

Multifunctional opioid receptor modulation pathway driven by D-Tmp (D-Msa) integration.

Conclusion & Future Perspectives

The stereochemistry of 2,4,6-Trimethyl-D-phenylalanine represents a masterclass in rational drug design. By leveraging extreme steric hindrance and inverted chirality, peptide chemists can forcefully dictate the secondary structure of a molecule. This transforms highly flexible, easily degraded endogenous peptides into rigid, bioavailable, and highly selective therapeutics.

As we push the boundaries of peptidomimetics—moving toward oral bioavailability and blood-brain barrier (BBB) penetration—the strategic incorporation of heavily methylated unnatural amino acids like D-Msa will transition from a specialized technique to a foundational pillar of modern drug discovery.

References

  • Title: Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine Source: MDPI (Molecules) URL: [Link]

  • Title: Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Integrin alpha9 emerges as a key therapeutic target to reduce metastasis in rhabdomyosarcoma and neuroblastoma Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 2,4,6-Trimethyl-D-phenylalanine | C12H17NO2 | CID 38989218 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Exploratory

A Technical Guide to the Biosynthetic Production of 2,4,6-Trimethyl-L-phenylalanine

A Synthetic Biology Approach for a Novel Non-Canonical Amino Acid Audience: Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Strategic Overview 2,4,6-trimethyl-L-phenylalanine (TMLP...

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Author: BenchChem Technical Support Team. Date: April 2026

A Synthetic Biology Approach for a Novel Non-Canonical Amino Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

2,4,6-trimethyl-L-phenylalanine (TMLP) is a non-canonical amino acid with significant potential in drug discovery and materials science. The incorporation of a trimethylated phenyl ring into peptides or small molecules can confer unique properties, including enhanced metabolic stability, increased lipophilicity, and constrained conformational flexibility. These attributes are highly desirable for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The strategic placement of methyl groups, often termed the "magic methyl" effect, can dramatically improve a molecule's binding affinity and biological activity.

However, a natural biosynthetic pathway for TMLP has not been identified. Its production, therefore, presents a compelling challenge for synthetic biology and metabolic engineering. This guide outlines a scientifically grounded, multi-module strategy for the de novo biosynthesis of TMLP in a microbial host. The proposed pathway leverages the well-established L-phenylalanine production machinery of Escherichia coli and introduces a novel, engineered enzymatic cascade for regioselective C-methylation.

The core strategy is divided into two primary modules:

  • Upstream Module: Engineering a robust microbial chassis for the high-flux overproduction of the precursor, L-phenylalanine.

  • Downstream Module: Discovering and engineering a cascade of S-adenosyl-L-methionine (SAM)-dependent methyltransferases to perform three sequential C-methylation steps on the aromatic ring of L-phenylalanine.

This document provides the theoretical basis, practical experimental workflows, and analytical methods required to establish a proof-of-concept for TMLP biosynthesis.

Section 2: Module 1 - Engineering High-Flux L-Phenylalanine Production

The foundation of TMLP synthesis is a host organism engineered to overproduce the L-phenylalanine precursor. E. coli is an ideal chassis due to its rapid growth, well-understood genetics, and proven capacity for producing aromatic compounds.[1] The native biosynthesis of L-phenylalanine proceeds from the central carbon metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) through the shikimate pathway to chorismate, which is the final common precursor for all three aromatic amino acids.[2]

Key Metabolic Engineering Targets

To channel metabolic flux towards L-phenylalanine, several key genetic modifications are necessary. These interventions aim to increase precursor availability and eliminate negative feedback regulation.

  • Increase Precursor Supply (PEP & E4P): Overexpression of genes such as tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) can boost the intracellular pools of E4P and PEP, respectively.

  • Alleviate Feedback Inhibition: The first committed step in the common aromatic pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by aroF, aroG, and aroH. These enzymes are feedback-inhibited by the aromatic amino acids. Using feedback-resistant (fbr) variants (e.g., aroGfbr) is a critical step.[1] Similarly, the branch point enzyme, chorismate mutase-prephenate dehydratase, encoded by pheA, is also subject to feedback inhibition by L-phenylalanine and should be replaced with a feedback-resistant version (pheAfbr).[3]

  • Block Competing Pathways: Deletion of genes that divert precursors away from the desired pathway, such as those for L-tyrosine (tyrA) and L-tryptophan (trpE) synthesis, can further enhance L-phenylalanine yields.

  • Enhance L-Phenylalanine Export: Overexpression of exporter proteins, such as YddG, can reduce intracellular accumulation of L-phenylalanine, which can be toxic at high concentrations, and improve overall production titers.[1]

A summary of key enzymes and genetic strategies for L-phenylalanine overproduction in E. coli is presented in Table 1.

Table 1: Key Enzymes and Strategies for L-Phenylalanine Overproduction in E. coli
Enzyme/Target Gene(s)
DAHP SynthasearoG, aroF, aroH
Shikimate KinasearoK, aroL
Chorismate Mutase / Prephenate DehydratasepheA
Aromatic Amino Acid TransaminasetyrB
L-Phenylalanine ExporteryddG

By implementing these strategies, researchers have achieved L-phenylalanine titers as high as 80.48 g/L in fed-batch fermentations, demonstrating the feasibility of creating a robust precursor supply platform.[4][5]

Section 3: Module 2 - A Proposed Pathway for Regioselective C-Methylation

With a high-titer L-phenylalanine strain established, the next challenge is to execute the three sequential methylations at the C2, C4, and C6 positions of the phenyl ring. This represents a significant enzymatic hurdle, as C-methylation on non-activated aromatic rings is a difficult chemical transformation.[6] S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) are the catalysts of choice for this task.[7]

A plausible, albeit hypothetical, enzymatic cascade is proposed below. It is highly probable that no single wild-type enzyme will catalyze all three steps with the required efficiency and regioselectivity. Therefore, this module will almost certainly require significant protein engineering efforts.

TMLP_Biosynthesis_Pathway cluster_0 Upstream Module: L-Phenylalanine Supply cluster_1 Downstream Module: Engineered Methylation Cascade Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Multiple Steps Chorismate Chorismate Shikimate_Pathway->Chorismate L_Phe L-Phenylalanine Chorismate->L_Phe pheA, tyrB, etc. MT1 Engineered C-MTase 1 (Phe-C2-MT) Me_Phe 2-Methyl-L-Phe L_Phe->Me_Phe SAH1 SAH MT2 Engineered C-MTase 2 (2-MePhe-C4-MT) SAH2 SAH MT3 Engineered C-MTase 3 (2,4-diMePhe-C6-MT) SAH3 SAH SAM1 SAM SAM1->SAH1 SAM2 SAM SAM2->SAH2 SAM3 SAM SAM3->SAH3 diMe_Phe 2,4-Dimethyl-L-Phe Me_Phe->diMe_Phe TMLP 2,4,6-Trimethyl-L-Phe diMe_Phe->TMLP

Figure 1: Proposed biosynthetic pathway for 2,4,6-Trimethyl-L-phenylalanine.
Sourcing and Engineering Candidate Methyltransferases

The discovery of suitable C-methyltransferases is the most critical and challenging step.

  • Bioinformatic Mining: The first step is to mine sequence databases for putative aromatic C-methyltransferases. Enzymes known to act on phenolic or other aromatic substrates, such as NovO or other MTs from natural product biosynthetic pathways, serve as excellent starting points for homology-based searches (e.g., BLASTp).[8][9]

  • Substrate Promiscuity: Many natural product MTs exhibit a degree of substrate promiscuity.[7] A library of candidate enzymes should be screened against L-phenylalanine and its methylated derivatives in vitro. Even low levels of activity can provide a scaffold for protein engineering.

  • Protein Engineering (Directed Evolution): It is unlikely a wild-type enzyme will possess the desired activity and regioselectivity. Directed evolution is a powerful strategy to tailor an enzyme for a new function.

    • Create Genetic Diversity: Introduce random mutations into the parent MT gene using methods like error-prone PCR or DNA shuffling.

    • High-Throughput Screening: Develop a screen or selection to identify variants with improved activity. This could involve a growth-based selection in an L-phenylalanine auxotroph or a colorimetric/fluorometric assay.

    • Iterative Improvement: Subject the best-performing variants to further rounds of mutagenesis and screening to accumulate beneficial mutations and optimize catalytic efficiency and regioselectivity.

Radical SAM enzymes, which are known to catalyze difficult C-C bond formations, represent an alternative class of enzymes that could be explored for this transformation.[10][11]

Section 4: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the key experiments required to validate the proposed pathway. The overall workflow is depicted in Figure 2.

Experimental_Workflow GeneMining 1. Gene Mining (BLAST, etc.) Cloning 2. Cloning into Expression Vector GeneMining->Cloning Expression 3. Heterologous Expression in E. coli BL21(DE3) Cloning->Expression Purification 4. Protein Purification (e.g., Ni-NTA) Expression->Purification InVitroAssay 5. In Vitro Assay (Enzyme + Substrate + SAM) Purification->InVitroAssay LCMS_Analysis 6. LC-MS/MS Analysis of Reaction Products InVitroAssay->LCMS_Analysis PositiveHit Positive Hit? LCMS_Analysis->PositiveHit Engineering Protein Engineering (Directed Evolution) PositiveHit->Engineering No / Low Activity InVivoProd 7. In Vivo Production in L-Phe Host PositiveHit->InVivoProd Yes Engineering->Cloning FinalQuant 8. Extraction & Final Product Quantification InVivoProd->FinalQuant

Sources

Foundational

Receptor Binding Affinity of 2,4,6-Trimethyl-D-phenylalanine Compounds: A Structural and Mechanistic Guide

Executive Summary In the landscape of modern peptidomimetic drug discovery, overcoming the inherent limitations of natural peptides—namely, poor proteolytic stability and high conformational flexibility—is paramount. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetic drug discovery, overcoming the inherent limitations of natural peptides—namely, poor proteolytic stability and high conformational flexibility—is paramount. As a Senior Application Scientist, I frequently encounter the challenge of designing ligands that can achieve sub-nanomolar affinity while maintaining strict receptor subtype selectivity. One of the most powerful structural tools at our disposal is the incorporation of 2,4,6-Trimethyl-D-phenylalanine (commonly abbreviated as D-Tmp or D-Msa for D-mesitylalanine).

This in-depth technical guide explores the causality behind the exceptional receptor binding affinities of D-Tmp containing compounds. By dissecting the steric and electronic properties of the mesityl group, examining field-proven case studies in G-protein-coupled receptors (GPCRs), and detailing the self-validating experimental workflows required to quantify these interactions, this whitepaper serves as a comprehensive resource for drug development professionals.

Physicochemical & Structural Profiling: The Causality of Affinity

The substitution of a natural aromatic amino acid (such as Phenylalanine or Tyrosine) with D-Tmp is not a trivial structural tweak; it fundamentally alters the thermodynamic and spatial profile of the ligand. The resulting enhancements in binding affinity ( Ki​ ) and selectivity are driven by three distinct physicochemical pillars:

A. Severe Steric Hindrance and Conformational Restriction

The presence of three methyl groups at the ortho (2, 6) and para (4) positions of the phenyl ring creates massive steric bulk. This bulk severely restricts rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds. Consequently, the side chain is locked into a highly specific rotameric state. When this pre-organized conformation matches the topology of the receptor's orthosteric binding pocket, the entropic penalty ( ΔS ) typically associated with ligand binding is drastically minimized, leading to a highly favorable Gibbs free energy ( ΔG ) of binding[1].

B. Enhanced π -Electron Density

The three electron-donating methyl groups significantly increase the electron density of the aromatic π -system. This electron-rich ring becomes an exceptional participant in non-covalent interactions:

  • Cation- π Interactions: The electron-rich mesityl ring forms unusually strong electrostatic interactions with positively charged receptor residues (e.g., Arginine, Lysine) deep within the GPCR transmembrane bundle.

  • Offset-Stacked π−π Interactions: The steric bulk prevents face-to-face π -stacking but heavily favors offset-stacked (parallel-displaced) π−π interactions with receptor aromatic residues, which are geometrically more stable[2].

C. The Stereochemical Advantage (D-Configuration)

The D-isomer configuration at the α -carbon serves a dual purpose. First, it induces specific backbone dihedral angles ( ϕ,ψ ) that strongly favor the formation of reverse turns (such as β -turns), a ubiquitous bioactive conformation for GPCR peptide ligands. Second, the unnatural stereochemistry renders the peptide bond virtually invisible to endogenous proteases, exponentially increasing the ligand's biological half-life[3].

StructuralCausality D_Tmp 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) Steric Steric Bulk (Mesityl Group) D_Tmp->Steric Electronic Electron-Rich π-System D_Tmp->Electronic Stereo D-Amino Acid Configuration D_Tmp->Stereo Conf Conformational Restriction Steric->Conf PiPi Enhanced π-π & Cation-π Interactions Electronic->PiPi Stereo->Conf Protease Proteolytic Stability Stereo->Protease Selectivity Subtype Selectivity (e.g., MOR vs DOR) Conf->Selectivity Affinity High Receptor Binding Affinity (Ki) PiPi->Affinity Protease->Affinity Selectivity->Affinity

Causal logic of D-Tmp structural features driving GPCR binding affinity and selectivity.

Mechanistic Role in GPCR Binding: Case Studies

To understand the practical application of D-Tmp, we must examine its behavior in validated receptor models.

Case Study 1: Opioid Receptors and CYX-6

The development of safer opioid analgesics relies on separating μ -opioid receptor (MOR) agonism (which provides analgesia) from δ -opioid (DOR) and κ -opioid (KOR) interactions that can drive side effects or act synergistically when antagonized.

The peptide CYX-6 (Sequence: H-Dmt-Pro-Tmp-Tmp-NH2) is a masterclass in using Tmp to achieve multifunctional opioid profiling. By incorporating two consecutive Tmp residues, the ligand achieves a massive hydrophobic footprint that perfectly engages the extended extracellular vestibule of the opioid receptors[3].

  • Mechanism: The bulky Tmp residues force the peptide into a rigid conformation that acts as a potent MOR agonist while simultaneously creating steric clashes in the active states of DOR and KOR, thereby acting as an antagonist at those subtypes[4]. This mixed functional profile yields potent antinociception with drastically reduced respiratory depression and gastrointestinal dysfunction[5].

Case Study 2: Somatostatin Receptors (SSTRs)

Somatostatin (SST) regulates the endocrine system by binding to five GPCR subtypes (SSTR1–5). Native SST is highly flexible and degrades rapidly. Researchers have utilized D-Tmp (often referred to as D-Msa in this context) to stabilize the critical β -turn required for SSTR binding.

  • Mechanism: Replacing native Phenylalanine with D-Msa at position 7 (e.g., in the analog [Msa7, D-Trp8]-SST) optimizes an offset-stacked π−π interaction with the receptor's aromatic binding pocket. The electron-rich mesityl ring donates electron density into the receptor's relatively electron-poor aromatic residues, driving the Ki​ for SSTR2 down to an astonishing 0.0024 nM—orders of magnitude more potent than the clinical standard, Octreotide[6].

Experimental Workflows for Binding Affinity Validation

To ensure trustworthiness and scientific integrity, binding affinities must be derived from self-validating experimental systems. Below is the gold-standard protocol for a Radioligand Competitive Binding Assay , specifically optimized for highly hydrophobic, sterically hindered peptides like D-Tmp derivatives.

Protocol: Radioligand Competitive Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of novel D-Tmp compounds against a target GPCR.

  • Membrane Preparation (Preserving Active Conformations):

    • Harvest CHO or HEK293 cells stably expressing the target GPCR (e.g., human MOR).

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: GPCRs require a lipid bilayer environment to maintain their active, ligand-receptive conformation. Crude membrane preparations preserve this microenvironment while removing cytosolic proteins that could interfere with the assay.

  • Equilibrium Incubation:

    • In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] DAMGO for MOR), and varying concentrations of the D-Tmp competitor ( 10−12 to 10−5 M).

    • Include a control well with 10μM Naloxone to define Non-Specific Binding (NSB).

    • Incubate at 25°C for 90 minutes.

    • Causality: 90 minutes ensures the system reaches thermodynamic equilibrium. Without equilibrium, the Cheng-Prusoff equation cannot be accurately applied, leading to false Ki​ values.

  • Rapid Filtration (Overcoming Hydrophobicity):

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters.

    • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: D-Tmp peptides are highly lipophilic and will non-specifically bind to bare glass or plastic. PEI coats the filter with a dense positive charge, repelling the peptide and drastically reducing background noise.

  • Washing and Quantification:

    • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

    • Extract the filters, add 4 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC50​ using non-linear regression (one-site competitive binding model). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Prep 1. Membrane Preparation (Receptor Expr. Cells) Incubate 2. Incubation (Radioligand + D-Tmp Competitor) Prep->Incubate Filter 3. Rapid Filtration (PEI-Soaked GF/B) Incubate->Filter Wash 4. Cold Wash (Preserve Bound State) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for the Radioligand Competitive Binding Assay optimized for D-Tmp.

Quantitative Data Summary

The table below synthesizes the binding affinities of key Tmp/D-Tmp containing compounds across different receptor subtypes, highlighting the dramatic potency shifts achieved through this specific amino acid substitution.

Compound / Peptide NameTarget ReceptorSequence ModificationBinding Affinity ( Ki​ , nM)Reference
CYX-6 μ -Opioid (MOR)Dmt-Pro-Tmp-Tmp-NH20.13 – 0.81[4],[5]
Cyclodal μ -Opioid (MOR)c(-D-Arg-Phe-Lys-Dmt-)*~ 1.0[1]
Octreotide (Standard)Somatostatin (SSTR2)Native / Standard0.0815[6]
A45 Somatostatin (SSTR2)(Msa6, D-Trp8)-SST4.55[6]
A47 Somatostatin (SSTR2)(Msa11, D-Trp8)-SST0.14[6]
A46 Somatostatin (SSTR2)(Msa7, D-Trp8)-SST0.0024 [6]

*Note: While Cyclodal utilizes Dmt (2',6'-dimethyltyrosine), it operates on the same steric restriction principles as Tmp, validating the broader class of di/tri-methylated aromatic non-natural amino acids.

Conclusion & Future Perspectives

The incorporation of 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) represents a triumph of rational drug design. By leveraging severe steric hindrance to minimize entropic binding penalties, and utilizing an electron-rich π -system to maximize enthalpic gains via offset π−π and cation- π interactions, researchers can engineer peptides with unprecedented affinities.

Moving forward, the application of D-Tmp is expanding beyond traditional GPCRs. Its ability to force peptides into rigid, protease-resistant conformations makes it an ideal candidate for targeting challenging protein-protein interactions (PPIs), such as integrin-ADAM interfaces in oncology[7]. As structural biology techniques like Cryo-EM continue to reveal the exact topology of extracellular receptor vestibules, the precision with which we deploy D-Tmp will only increase, paving the way for a new generation of highly selective, ultra-potent therapeutics.

References

  • Source: nih.
  • Syntheses of (S)
  • Source: acs.
  • A Cyclic Tetrapeptide ("Cyclodal")
  • Source: patsnap.
  • Source: nih.

Sources

Exploratory

Isoelectric Point and pKa Values of 2,4,6-Trimethyl-D-phenylalanine: A Comprehensive Physicochemical Guide

Executive Summary In the landscape of modern peptide engineering and peptidomimetic drug design, the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide engineering and peptidomimetic drug design, the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of natural peptides. 2,4,6-Trimethyl-D-phenylalanine , commonly referred to as D-Mesitylalanine (D-Msa) or D-Tmp, is a highly specialized building block. By replacing standard aromatic residues with D-Tmp, developers can introduce severe steric constraints and distinct electronic properties that enhance receptor selectivity and proteolytic stability.

Understanding the precise acid-base behavior—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—of D-Tmp is critical. These parameters dictate the molecule's ionization state at physiological pH, directly impacting peptide solubility, formulation strategies (such as depot encapsulation), and receptor binding thermodynamics. This guide provides an authoritative analysis of the physicochemical properties of D-Tmp, detailing the theoretical framework of its ionization and the rigorous, self-validating protocols required for empirical determination.

Structural and Electronic Properties: The Mesityl Effect

The defining feature of D-Tmp is the mesityl group (2,4,6-trimethylphenyl) attached to the β -carbon. This substitution fundamentally alters the amino acid's behavior compared to its natural counterpart, D-Phenylalanine (D-Phe), through two primary mechanisms:

  • Steric Restriction: The ortho-methyl groups (positions 2 and 6) create significant steric hindrance, restricting rotation around the Cβ​−Cγ​ bond. This locks the side chain into specific rotameric conformations, which is highly advantageous for pre-organizing peptides into bioactive conformations (e.g., β -turns in somatostatin analogs) .

  • Electronic Induction (+I) and Hyperconjugation: The three methyl groups are electron-donating. They pump electron density into the aromatic ring via inductive (+I) and hyperconjugative effects, making the mesityl ring significantly more electron-rich than a bare phenyl ring .

However, because the aromatic ring is insulated from the α -carbon by the methylene bridge ( −CH2​− ), these profound electronic changes on the ring result in only subtle inductive shifts at the α -amino and α -carboxyl groups.

Theoretical Framework for pKa and pI Shifts

To predict the pKa values of D-Tmp, we must analyze how the attenuated electron-donating effect of the mesityl group influences the stability of the ionization states.

  • pKa1 ( α -COOH): The electron-donating nature of the mesityl group slightly destabilizes the conjugate base (the carboxylate anion, COO− ) compared to standard D-Phe. Consequently, the carboxyl group becomes a slightly weaker acid, shifting the pKa1 upward by approximately 0.15 to 0.25 pH units.

  • pKa2 ( α -NH3+): Conversely, the electron-donating effect stabilizes the positively charged ammonium cation ( NH3+​ ). This makes it harder for the proton to dissociate, thereby raising the pKa2 slightly compared to D-Phe.

  • Isoelectric Point (pI): The pI is the pH at which the molecule exists entirely as a neutral zwitterion. It is calculated as the arithmetic mean of the two pKa values bounding the neutral species: pI=2pKa1+pKa2​ .

Quantitative Data Summary

The following table contrasts the established literature values for standard D-Phe with the extrapolated physicochemical parameters for D-Tmp, derived via Hammett substituent constant analysis .

ParameterD-Phenylalanine (Standard)2,4,6-Trimethyl-D-phenylalanine (D-Tmp)Shift ( Δ )
pKa1 ( α -COOH) 1.83~2.05+0.22
pKa2 ( α -NH3+) 9.13~9.25+0.12
Isoelectric Point (pI) 5.48~5.65+0.17
Net Charge at pH 7.4 Zwitterionic (Net 0)Zwitterionic (Net 0)N/A

Data for D-Phe sourced from standard biochemical reference .

IonizationStates Cation Cationic Form (pH < 2.05) [NH3+, COOH] Zwitterion Zwitterionic Form (pH 2.05 - 9.25) [NH3+, COO-] Cation->Zwitterion -H⁺ (pKa1 ~2.05) Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 9.25) [NH2, COO-] Zwitterion->Anion -H⁺ (pKa2 ~9.25) Anion->Zwitterion +H⁺

Figure 1: pH-dependent ionization states of 2,4,6-Trimethyl-D-phenylalanine.

Experimental Determination: A Self-Validating Protocol

Due to the niche nature of D-Tmp, relying solely on computational predictions is insufficient for rigorous IND (Investigational New Drug) enabling studies. Empirical determination via potentiometric titration is required.

As an Application Scientist, I mandate the following self-validating potentiometric workflow . This protocol is designed not just to yield a number, but to mathematically prove its own accuracy during the run.

The Causality of the Protocol Design
  • Why 0.1 M KCl? Titration inherently changes the volume and ionic composition of the solution. Using a high-concentration background electrolyte (0.1 M KCl) "swamps" the system, ensuring the ionic strength ( μ ) remains effectively constant. This prevents the activity coefficients of the analyte from drifting, ensuring the derived pKa is a true thermodynamic constant.

  • Why acidify first? D-Tmp is typically supplied as a zwitterionic powder. By dropping the initial pH to 1.5, we force 100% of the molecules into the cationic state (fully protonated α -COOH). This provides a mathematically absolute baseline for the forward titration.

  • The Self-Validation Mechanism: We run a parallel titration of high-purity D-Phe. If the system calculates the D-Phe pKa values outside a ±0.02 margin of error from literature (1.83 / 9.13), the electrode slope is compromised, and the data is discarded. Furthermore, a back-titration (NaOH followed by HCl) is performed. Overlapping hysteresis curves prove the system is at thermodynamic equilibrium and free from dissolved atmospheric CO2​ interference.

Step-by-Step Methodology
  • System Calibration: Calibrate a high-precision glass pH electrode using fresh NIST-traceable buffers at pH 1.68, 4.01, 7.00, and 10.01.

  • Sample Preparation: Dissolve 2.0 mM of D-Tmp in 50 mL of degassed 0.1 M KCl solution. Maintain the jacketed titration vessel at exactly 25.0±0.1∘C under a continuous Argon blanket to exclude CO2​ .

  • Baseline Acidification: Add 0.1 M HCl to lower the solution pH to approximately 1.5. Allow 5 minutes for equilibrium.

  • Forward Titration: Automatically dose 0.1 M NaOH (carbonate-free) in 0.02 mL increments. The system must wait for the drift criterion ( <0.1 mV/min ) to be met before recording each data point. Continue until pH 11.0 is reached.

  • Back-Titration (Validation): Immediately reverse the process by dosing 0.1 M HCl back to pH 1.5.

  • Data Processing: Export the volume vs. pH data. Utilize the first derivative method ( dpH/dV ) to identify the exact inflection points corresponding to the equivalence volumes. Calculate pKa1 and pKa2 using the modified Henderson-Hasselbalch equation adjusted for activity coefficients.

TitrationWorkflow Prep 1. Sample Preparation Dissolve D-Tmp in 0.1M KCl (Argon Blanket) Acidify 2. Initial Acidification Lower pH to ~1.5 with 0.1M HCl Prep->Acidify Titrate 3. Forward Titration Add 0.1M NaOH (Monitor dpH/dt < 0.1 mV/min) Acidify->Titrate Validate 4. Back-Titration Validation Reverse with 0.1M HCl to check hysteresis Titrate->Validate Deriv 5. Derivative Analysis Calculate dpH/dV for inflection points Validate->Deriv Result 6. Parameter Extraction Determine pKa1, pKa2, and calculate pI Deriv->Result

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Implications in Drug Development

The specific pKa and pI values of D-Tmp have profound downstream effects when incorporated into therapeutic peptides:

  • Formulation and Solubility: Because the pI of D-Tmp (~5.65) is slightly higher than standard aromatic amino acids, incorporating multiple D-Tmp residues will subtly shift the global isoelectric point of the peptide. If the peptide's new pI approaches the pH of the intended formulation buffer (e.g., pH 5.5 - 6.0), the peptide may experience a drastic drop in solubility, leading to aggregation. Formulation scientists must buffer away from this shifted pI.

  • Depot Release Kinetics: In sustained-release technologies (like PLGA microspheres or in situ forming depots), the ionization state of the peptide dictates its partitioning between the hydrophobic polymer matrix and the aqueous biological fluid. The increased lipophilicity of the mesityl group, combined with its specific ionization profile, typically slows the initial burst release and extends the sustained release phase, a highly desirable trait for once-monthly injectables.

References

  • Martin-Gago, P., et al. (2013). "Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine." Molecules, 18(12), 14455-14471.[Link]

  • PubChem (2024). "D-Phenylalanine - Compound Summary." National Center for Biotechnology Information. [Link]

  • IUPAC (1994). "Glossary of Terms Used in Physical Organic Chemistry (IUPAC Recommendations 1994)." Pure and Applied Chemistry, 66(5), 1077-1184.[Link]

Protocols & Analytical Methods

Method

Application Note: 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) in Peptidomimetic Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, pharmacological profiling, and validated synthesis protocols for incorporating D-Tmp into peptide therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, pharmacological profiling, and validated synthesis protocols for incorporating D-Tmp into peptide therapeutics.

Executive Summary & Mechanistic Rationale

In the landscape of peptidomimetic drug discovery, the transition from endogenous peptides to systemically viable therapeutics is heavily bottlenecked by rapid proteolytic degradation and conformational flexibility, which often leads to poor receptor selectivity. 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) —also referred to in literature as D-3-mesitylalanine (Msa)—has emerged as a premier unnatural amino acid substitution to overcome these liabilities.

As a Senior Application Scientist, I approach the design of peptide therapeutics by viewing each amino acid as a functional module. The incorporation of D-Tmp provides three distinct, synergistic advantages:

  • Steric Shielding: The mesityl group (featuring methyl groups at the 2, 4, and 6 positions of the phenyl ring) creates massive local steric bulk. This bulk physically blocks the approach of proteolytic enzymes to adjacent peptide bonds[1].

  • Chiral Evasion: By utilizing the D-stereocenter, the amino acid fundamentally evades the stereospecific active sites of endogenous L-proteases, multiplying the half-life extension provided by the steric bulk alone[1].

  • Conformational Locking: The steric clash between the ortho-methyl groups and the peptide backbone restricts rotation around the χ1​ and χ2​ dihedral angles. This rigidification effectively locks the peptide into specific secondary structures (such as bioactive β -turns), which drastically enhances receptor subtype selectivity and binding affinity[2].

Receptor_Logic cluster_mech Mechanistic Effects cluster_out Pharmacological Outcomes DTmp D-Tmp Substitution Conf Conformational Rigidity DTmp->Conf Prot Protease Evasion DTmp->Prot Bind Enhanced Target Affinity Conf->Bind HalfLife Extended Plasma Half-Life Prot->HalfLife

Pharmacodynamic and pharmacokinetic enhancements induced by D-Tmp.

Quantitative Data & Application Profiling

The strategic insertion of D-Tmp (or its stereoisomers) has yielded breakthrough candidates across multiple therapeutic areas, from non-addictive analgesics to oncology. The table below summarizes key quantitative and qualitative outcomes from recent drug discovery campaigns.

Peptide CandidateTarget ReceptorSequence ModificationPharmacological Outcome
CYX-6 MOR / DOR / KOR (Opioid Receptors)Incorporation of Tmp at positions 3 and 4Acts as a mixed MOR agonist and DOR/KOR antagonist. Produces potent antinociception with significantly reduced gastrointestinal and respiratory side effects[3].
[Dmt1]DALDA Analogs μ -Opioid Receptor (MOR)Replacement of Phe(3) with TmpAchieved subnanomolar MOR binding affinity. Demonstrated superior analgesic efficacy compared to morphine in neuropathic pain models[1].
LHRF (GnRH) Analog GnRH ReceptorSubstitution at position 6 with D-TmpAltered biological activity and stabilized the hormone against degradation, enabling potent modulation of reproductive functions[2].
RA08 ITGA9 (Integrin α 9)Substitution of Phe with Msa (Tmp equivalent)Increased plasma stability. Successfully inhibited the ITGA9-ADAM interaction, reducing metastasis in rhabdomyosarcoma and neuroblastoma models[4].

Validated Experimental Protocols

Working with highly sterically hindered amino acids requires significant deviations from standard Solid-Phase Peptide Synthesis (SPPS) and assay protocols. The following methodologies are designed as self-validating systems to ensure high yield and accurate data.

Protocol 1: Microwave-Assisted SPPS of D-Tmp Peptides

Causality behind experimental choices: Standard coupling reagents (like DIC/HOBt) fail when coupling D-Tmp because the ortho-methyl groups block the nucleophilic attack of the resin-bound amine. To overcome this massive activation energy barrier, we employ HATU—a highly reactive uronium salt—paired with microwave heating to drive the reaction kinetics forward.

Materials:

  • Fmoc-Rink Amide AM Resin (loading 0.5 mmol/g)

  • Fmoc-D-Tmp-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, then repeat for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vial, dissolve Fmoc-D-Tmp-OH and HATU in a minimal volume of DMF. Add DIEA and vortex for 30 seconds to form the active ester.

  • Coupling (Critical Step): Add the activated amino acid solution to the resin. Place the reaction vessel in a microwave peptide synthesizer. Heat to 75°C for 15 minutes with continuous nitrogen bubbling.

  • Wash & Capping: Wash the resin with DMF (5x). Cap any unreacted amines using 10% acetic anhydride and 10% DIEA in DMF for 10 minutes to prevent deletion sequences.

  • Validation Checkpoint: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Self-Validation: If the unreacted peptide mass exceeds 5% of the total ion chromatogram, perform a secondary coupling using COMU/Oxyma to alter the leaving group kinetics before proceeding to the next amino acid.

SPPS_Workflow Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection Resin->Deprotect Couple 3. D-Tmp Coupling Deprotect->Couple Cleave 4. TFA Cleavage Couple->Cleave Purify 5. HPLC Purification Cleave->Purify

Step-by-step SPPS workflow for D-Tmp peptide incorporation.

Protocol 2: Plasma Stability & Proteolytic Evasion Assay

Causality behind experimental choices: To accurately measure the protective effect of D-Tmp, the assay must closely mimic systemic circulation. We use human serum, but the reaction must be quenched instantaneously at specific time points. We use cold acetonitrile containing 1% TFA because it serves a dual purpose: the acid rapidly denatures the proteases to halt degradation, and the organic solvent precipitates large serum proteins, preventing LC-MS column fouling.

Materials:

  • Human Serum (pooled, sterile-filtered)

  • Test Peptide (D-Tmp modified) and Control Peptide (e.g., natural LHRF)

  • Quenching Solution: Acetonitrile with 1% Trifluoroacetic acid (TFA) at 4°C.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test peptide in sterile PBS (pH 7.4).

  • Incubation: Pre-warm 1 mL of human serum to 37°C in a water bath. Add 100 µL of the peptide stock to the serum (final peptide concentration: 100 µM).

  • Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 100 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the 100 µL aliquot into a pre-chilled Eppendorf tube containing 200 µL of the Quenching Solution. Vortex vigorously for 15 seconds.

  • Protein Precipitation: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully extract the supernatant and analyze via LC-MS/MS, quantifying the remaining intact peptide mass against a standard curve.

  • Validation Checkpoint: Evaluate the Control Peptide data. Self-Validation: If the unmodified control peptide (natural LHRF) is not >90% degraded within the first 2 hours, the serum batch lacks sufficient endogenous proteolytic activity and the assay must be repeated with a fresh lot of serum.

Sources

Application

Application Note: Scalable Asymmetric Synthesis of Fmoc-Protected 2,4,6-Trimethyl-D-phenylalanine (Fmoc-D-Tmp-OH)

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Strategic Rationale The incorporation of bulky, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Strategic Rationale

The incorporation of bulky, non-natural amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. 2,4,6-Trimethylphenylalanine (also known as Mesitylalanine, Tmp, or Msa) provides immense steric bulk that severely restricts the conformational freedom of the peptide backbone. This restriction not only enhances target receptor selectivity—as demonstrated in the development of highly potent somatostatin and opioid peptidomimetics[1]—but also provides profound resistance against proteolytic degradation.

Historically, the synthesis of enantiopure mesitylalanine derivatives relied on enzymatic resolution or chiral auxiliaries (e.g., Schöllkopf methodology), which suffer from poor atom economy, high costs, and scalability bottlenecks at the industrial level. To address these limitations, this application note details a highly efficient, stereoselective asymmetric catalytic hydrogenation route[2].

Causality in Synthetic Design
  • Horner-Wadsworth-Emmons (HWE) Olefination: We utilize the HWE reaction to synthesize the dehydroamino acid precursor. The reaction conditions are optimized to favor the (Z)-isomer. This is critical because chiral Rhodium-catalyzed asymmetric hydrogenation is highly sensitive to olefin geometry; the (Z)-isomer coordinates optimally with bidentate phosphine ligands (like DIPAMP), ensuring high enantiomeric excess (ee).

  • Asymmetric Hydrogenation: Utilizing a chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF4) allows for the direct, enantioselective reduction of the prochiral olefin to the D-amino acid derivative, bypassing the need for wasteful chiral resolution[3].

  • Fmoc Protection via Fmoc-OSu: For the final protection step, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is strictly preferred over Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl often leads to the formation of mixed anhydrides, which can react with unreacted amino acids to form unwanted Fmoc-dipeptide impurities—a critical failure point in GMP peptide synthesis.

Synthetic Workflow

G N1 2,4,6-Trimethylbenzaldehyde (Starting Material) N2 HWE Olefination Phosphonate + Base (KOtBu) N1->N2 N3 (Z)-Dehydroamino Acid Precursor (Methyl ester) N2->N3 N4 Asymmetric Hydrogenation [Rh(COD)(R,R-DIPAMP)]BF4, H2 N3->N4 N5 N-Acetyl-D-Tmp-OMe (>98% ee) N4->N5 N6 Global Deprotection (6M HCl, Reflux) N5->N6 N7 D-Tmp-OH (Free Amino Acid) N6->N7 N8 Fmoc Protection (Fmoc-OSu, Na2CO3, pH 8.5) N7->N8 N9 Fmoc-D-Tmp-OH (Final Product) N8->N9

Workflow for the asymmetric synthesis of Fmoc-D-Tmp-OH.

Experimental Protocols

Note: All procedures must be conducted under a nitrogen or argon atmosphere unless otherwise stated. Solvents should be anhydrous and degassed prior to the hydrogenation step.

Step 1: Synthesis of (Z)-Methyl 2-acetamido-3-(2,4,6-trimethylphenyl)acrylate

Objective: Form the prochiral dehydroamino acid precursor.

  • Preparation: In an oven-dried, 1 L round-bottom flask, dissolve methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (1.1 eq, 110 mmol) in anhydrous THF (400 mL). Cool the solution to -78 °C.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.15 eq, 115 mmol) dropwise as a 1M solution in THF. Stir for 30 minutes to form the phosphonate carbanion.

  • Addition: Slowly add 2,4,6-trimethylbenzaldehyde (1.0 eq, 100 mmol) dissolved in THF (50 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from EtOAc/Hexanes to isolate the pure (Z)-isomer (white crystalline solid).

Step 2: Asymmetric Hydrogenation to N-Acetyl-D-Tmp-OMe

Objective: Stereoselective reduction to establish the D-configuration.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve the (Z)-dehydroamino acid (50 mmol) in degassed anhydrous methanol (200 mL).

  • Catalyst Addition: Add the chiral catalyst [Rh(COD)(R,R-DIPAMP)]BF4 (0.5 mol%, 0.25 mmol). Note: The (R,R)-ligand dictates the formation of the D-amino acid (R-configuration at the alpha carbon).

  • Hydrogenation: Purge the reactor with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 60 psi (approx. 4 bar) with H₂.

  • Reaction: Stir vigorously at 25 °C for 24 hours. Monitor completion via TLC or HPLC.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate to yield N-Acetyl-D-Tmp-OMe.

Step 3: Global Deprotection to D-Tmp-OH

Objective: Cleave the N-acetyl and methyl ester protecting groups.

  • Hydrolysis: Suspend N-Acetyl-D-Tmp-OMe (45 mmol) in 6M HCl (150 mL).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 18 hours. The suspension will gradually become a clear solution as the free amino acid hydrochloride salt forms.

  • Isolation: Cool the solution to room temperature, then to 4 °C. Adjust the pH to the isoelectric point (approx. pH 5.5) using 2M NaOH. The free amino acid (D-Tmp-OH) will precipitate as a white solid.

  • Filtration: Filter the precipitate, wash with cold water and acetone, and dry under high vacuum.

Step 4: Fmoc Protection to Fmoc-D-Tmp-OH

Objective: Install the base-labile Fmoc group for Solid-Phase Peptide Synthesis (SPPS).

  • Dissolution: Suspend D-Tmp-OH (40 mmol) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-Dioxane (200 mL total). Stir until completely dissolved. The pH should be strictly maintained between 8.5 and 9.0.

  • Fmoc Addition: Cool the solution to 0 °C. Dissolve Fmoc-OSu (1.1 eq, 44 mmol) in 1,4-Dioxane (50 mL) and add it dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the bulk of the dioxane in vacuo. Dilute the remaining aqueous phase with water (100 mL) and extract with Diethyl Ether (2 x 50 mL) to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. The product, Fmoc-D-Tmp-OH, will precipitate.

  • Final Isolation: Extract the precipitated product into Ethyl Acetate (3 x 100 mL). Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from DCM/Hexanes to yield the highly pure final product.

Quantitative Data & Quality Control Summary

To ensure the trustworthiness of the synthesized building block, the following analytical benchmarks must be met at each stage of the protocol.

Synthesis StepTarget IntermediateExpected YieldPurity (HPLC)Enantiomeric Excess (ee)Key Analytical Marker
Step 1 (Z)-Dehydroamino acid82 - 88%> 95%N/A (Achiral)Olefin proton singlet at ~7.2 ppm (1H NMR)
Step 2 N-Acetyl-D-Tmp-OMe95 - 99%> 98%> 98% (Chiral HPLC)Disappearance of olefin proton
Step 3 D-Tmp-OH (Free AA)85 - 90%> 98%> 98%Mass Spec: [M+H]+ = 208.1
Step 4 Fmoc-D-Tmp-OH80 - 85%> 99%> 99%Mass Spec: [M+H]+ = 430.2; Fmoc signals (7.3-7.8 ppm)

Table 1: Expected yields and analytical validation metrics for the asymmetric synthesis of Fmoc-D-Tmp-OH.

Conclusion

This protocol provides a robust, scalable, and highly stereoselective methodology for the synthesis of Fmoc-D-Tmp-OH. By leveraging asymmetric catalytic hydrogenation[2] rather than classical resolution, researchers can achieve superior atom economy and enantiomeric purity (>99% ee). The resulting Fmoc-protected amino acid is directly compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows, enabling the rapid development of conformationally restricted, metabolically stable peptide therapeutics[1].

References

  • Patent WO2009065987A2 (WIPO)
  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine Molecules (2013), 18(12), 14564-14584. URL:[Link]

  • Enantioselective Syntheses of Conformationally Rigid, Highly Lipophilic Mesityl-Substituted Amino Acids Helvetica Chimica Acta (2000), 83(5), 972-988. URL:[Link]

Sources

Method

Application Note: Engineering Peptide Metabolic Stability Using 2,4,6-Trimethyl-D-phenylalanine

Introduction & Mechanistic Rationale The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid proteolytic degradation in vivo. To overcome this, medicinal chemists employ unnatural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid proteolytic degradation in vivo. To overcome this, medicinal chemists employ unnatural amino acids to shield vulnerable peptide bonds. 2,4,6-Trimethyl-D-phenylalanine (Tmp or D-Tmp) represents a highly advanced structural modification that synergizes two distinct mechanisms of enzymatic resistance: severe steric hindrance and stereochemical evasion.

The Causality of Stability Enhancement

Understanding why D-Tmp radically improves pharmacokinetic profiles requires analyzing its impact on the peptide backbone:

  • Steric Shielding (The "Mesityl" Effect): The substitution of the phenyl ring with three methyl groups at the ortho (2,6) and para (4) positions creates a massive, electron-rich steric cloud. This physical bulk severely restricts the approach of endopeptidases to adjacent peptide bonds, effectively blocking the enzyme's catalytic triad from engaging the substrate[1].

  • Stereochemical Evasion: Endogenous proteases are highly stereoselective, having evolved to cleave natural L-amino acids. The D-configuration of D-Tmp completely abrogates enzymatic recognition. The inverted stereocenter prevents the peptide from properly orienting within the protease binding pocket[2].

  • Conformational Locking: The bulky mesityl group severely restricts the χ1​ and χ2​ dihedral angles of the amino acid side chain. This restriction forces the peptide backbone into defined, rigid secondary structures (such as β -turns). This rigidity not only enhances target receptor affinity via optimized π−π interactions but also buries susceptible cleavage sites within the folded core of the peptide[1][3].

Mechanism A Native Peptide (Protease Susceptible) B Incorporate 2,4,6-Trimethyl-D-Phe (D-Tmp) A->B Structural Optimization C Steric Hindrance (2,4,6-Methyl Groups) B->C D Stereochemical Evasion (D-Configuration) B->D E Conformational Rigidity (Restricted Dihedral Angles) B->E F Protease Active Site Exclusion C->F Blocks Cleavage D->F Prevents Recognition G High Metabolic Stability & Extended Half-Life E->G Stabilizes Secondary Structure F->G

Mechanism of peptide stabilization via 2,4,6-Trimethyl-D-phenylalanine incorporation.

Field-Proven Case Studies

Opioid Analgesics: The CYX-6 Paradigm

Endomorphin-2 (EM-2) is a potent endogenous opioid but suffers from a plasma half-life of merely ~6 minutes, rendering it useless as a systemic drug[4]. By substituting native residues with Tmp, researchers developed the analog CYX-6 (H-Dmt-Pro-Tmp-Tmp-NH2). The inclusion of tandem Tmp residues extended the degradation half-life significantly and altered the pharmacological profile. CYX-6 acts as a μ -opioid (MOP) receptor agonist and δ/κ -opioid (DOP/KOP) antagonist, delivering potent analgesia without the respiratory depression or constipation typically associated with traditional opioids[2][4][5].

Somatostatin Analogs: Stabilizing the Pharmacophore

Native somatostatin has an in vivo half-life of 2–3 minutes due to rapid cleavage. The strategic replacement of phenylalanine residues with mesitylalanine (the L-isomer of Tmp), often paired with D-Trp, enhances π−π aromatic interactions and stabilizes the pharmacophore hairpin. This modification increases the serum half-life up to 43.9 hours—a remarkable >1000-fold improvement in metabolic persistence[1][6]. Utilizing the D-enantiomer (D-Tmp) further amplifies this stability by introducing complete stereochemical resistance.

Table 1: Comparative Pharmacokinetic Improvements
Peptide / AnalogTarget ReceptorModificationNative Half-LifeModified Half-LifeReference
Endomorphin-2 MOPNone (Native)~6 minsN/A[4]
CYX-6 MOP/DOP/KOP[Dmt 1 , Tmp 3 , Tmp 4 ]N/A> Hours (Stable)[2][5]
Somatostatin SSTR1-5None (Native)2.75 hours (in serum)N/A[1]
Analog 7 SSTR[Msa 6 , Msa 11 , D-Trp 8 ]N/A43.9 hours[1][6]

Experimental Workflows & Protocols

Working with sterically hindered amino acids requires significant deviations from standard Solid-Phase Peptide Synthesis (SPPS) protocols. The following self-validating workflows ensure high coupling efficiency and accurate stability quantification.

Workflow S1 1. Solid-Phase Peptide Synthesis (Fmoc Strategy) S2 2. D-Tmp Coupling (Double Coupling, HATU/HOAt, 2h) S1->S2 S3 3. Subsequent Amino Acid Coupling (Requires Highly Reactive Reagents) S2->S3 S4 4. TFA Cleavage & Global Deprotection S3->S4 S5 5. RP-HPLC Purification (>95% Purity Target) S4->S5 S6 6. In Vitro Plasma Incubation (37°C, Multiple Timepoints) S5->S6 S7 7. Protein Precipitation & Quenching (Cold Acetonitrile, 1:3 ratio) S6->S7 S8 8. LC-MS/MS Quantification (MRM Mode) & PK Profiling S7->S8

End-to-end workflow from SPPS coupling of D-Tmp to LC-MS/MS metabolic stability profiling.

Protocol A: Fmoc-SPPS Incorporation of D-Tmp

Expertise Note: The primary challenge with D-Tmp is not coupling it to the growing peptide chain, but rather coupling the next amino acid onto the sterically hindered secondary amine of D-Tmp. Standard HBTU/DIPEA chemistry will almost certainly result in deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Fmoc-D-Tmp-OH:

    • Rationale: HATU/HOAt is required to generate a highly reactive 7-aza-OBt ester capable of overcoming the steric bulk of the mesityl group.

    • Prepare a solution of Fmoc-D-Tmp-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq).

    • Add to resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser Test. If positive (blue), repeat the coupling step (Double Coupling).

  • Fmoc Deprotection of D-Tmp: Treat with 20% Piperidine in DMF (2 × 10 mins).

  • Coupling the Subsequent Amino Acid (Critical Step):

    • Rationale: The N-terminus of D-Tmp is shielded by the 2,4,6-trimethylphenyl group. Standard coupling will fail.

    • Action: Use symmetric anhydrides or highly reactive acid fluorides (e.g., Fmoc-AA-F) for the next residue. Alternatively, use DIC/OxymaPure (4 eq) with microwave assistance (75°C for 15 mins) to force the coupling.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Table 2: Optimized Coupling Parameters for Hindered Amino Acids
StepReagent SystemEquivalentsTime / TempSuccess Indicator
Coupling D-Tmp Fmoc-D-Tmp-OH / HATU / HOAt / DIPEA4 / 3.9 / 4 / 82 hours, 25°CNegative Kaiser Test
Coupling onto D-Tmp Fmoc-AA-OH / DIC / OxymaPure4 / 4 / 415 mins, 75°C (MW)Chloranil Test (Secondary amines)
Protocol B: Self-Validating Plasma Stability Assay

To prove the efficacy of the D-Tmp substitution, a robust in vitro stability assay must be performed against the native peptide.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat plasma at 37°C. Centrifuge at 10,000 × g for 5 mins to remove lipid aggregates.

  • Spiking (Self-Validating Step):

    • Prepare a 1 mM stock of the D-Tmp peptide and the Native peptide in DMSO.

    • Spike the peptides into the pre-warmed plasma to a final concentration of 5 µM (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 mins, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold Acetonitrile (1:3 ratio) containing an internal standard (e.g., a stable-isotope labeled peptide).

    • Rationale: The high organic solvent ratio instantly precipitates plasma proteins (including proteases), locking the degradation profile at that exact second.

  • Extraction: Vortex for 2 mins, then centrifuge at 15,000 × g for 10 mins at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI Molecules. URL:[1]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. NIH / PMC. URL:[2]

  • Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. ACS Publications. URL:[4]

  • CYX-6 - Drug Targets, Indications, Patents. Patsnap Synapse. URL:[5]

Sources

Application

Application Note: Optimizing Coupling Reagents for 2,4,6-Trimethyl-D-phenylalanine in SPPS

Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming extreme steric hindrance in Solid-Phase Peptide Synthesis (SPPS). Introduction: The Steric Shield of D-Tmp The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming extreme steric hindrance in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Steric Shield of D-Tmp

The incorporation of unnatural, sterically hindered amino acids is a cornerstone strategy in modern peptide drug discovery to improve metabolic stability, receptor selectivity, and conformational rigidity. 2,4,6-Trimethyl-D-phenylalanine , commonly referred to as D-Tmp or D-Mesitylalanine (D-Msa) , is frequently utilized in the design of highly potent, enzymatically stable opioid and cortistatin analogs[1][2][3].

However, the synthesis of D-Tmp-containing peptides presents a severe kinetic challenge. The two ortho-methyl groups on the phenyl ring create a massive "steric shield" around the β -carbon. This severely restricts the rotational freedom of the side chain and physically blocks incoming nucleophiles from attacking the activated α -carboxyl group during SPPS. Consequently, standard coupling reagents (e.g., DIC/HOBt) often result in incomplete couplings, sequence truncations, or require excessively long reaction times that promote epimerization.

Mechanistic Insights: Causality Behind Reagent Selection

To successfully couple Fmoc-D-Tmp-OH, the activation strategy must minimize the steric volume of the transition state while maximizing electrophilicity.

Uronium/Aminium Salts (HATU & COMU)

For standard couplings of D-Tmp onto a primary amine, high-efficiency uronium salts are required.

  • HATU generates an OAt active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance , acting as a localized base to shuttle the incoming amine toward the carbonyl carbon, drastically accelerating the reaction.

  • COMU utilizes the OxymaPure leaving group. Oxyma esters are less sterically demanding than traditional OBt or OAt esters and exhibit exceptional reactivity. Furthermore, COMU does not cause guanidinylation of the resin-bound amine—a common side reaction when HATU is used in excess or pre-activated too slowly.

Acyl Fluorides (TFFH)

When coupling D-Tmp onto an already hindered nucleophile (e.g., an N-methylated amino acid or α -aminoisobutyric acid, Aib), even OAt or Oxyma esters fail due to the combined steric bulk of both the active ester and the nucleophile.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) solves this by converting the carboxylic acid into an acyl fluoride in situ[4]. The fluoride ion is highly electronegative and possesses a remarkably small Van der Waals radius (1.47 Å). This eliminates the steric clash associated with bulky leaving groups, allowing the hindered nucleophile to successfully attack the carbonyl[4].

Microwave-Assisted SPPS (MA-SPPS)

Regardless of the reagent, the activation energy barrier for D-Tmp coupling remains high. Microwave energy provides rapid, uniform heating that overcomes this barrier, reducing reaction times from 24 hours to mere minutes while suppressing peptide aggregation[4].

Visualizing the Coupling Strategy

Workflow Start Assess Sequence Context for D-Tmp Coupling Cond1 Standard Hindrance (Primary Amine Nucleophile) Start->Cond1 Cond2 Extreme Hindrance (Secondary/N-Me Amine or Aib) Start->Cond2 Act1 Use COMU or HATU + OxymaPure/HOAt Cond1->Act1 Act2 Use TFFH (Acyl Fluoride Generation) Cond2->Act2 Opt1 Microwave SPPS (75°C, 15-30 min) Act1->Opt1 Opt2 Double Coupling Extended Time (1-2 hrs) Act2->Opt2

Workflow for selecting the optimal coupling strategy for D-Tmp in SPPS.

Mechanism cluster_uronium Active Ester Route cluster_fluoride Acyl Fluoride Route Fmoc Fmoc-D-Tmp-OH Ester OAt / Oxyma Ester (Bulky Intermediate) Fmoc->Ester HATU/COMU Fluoride Acyl Fluoride (Compact Intermediate) Fmoc->Fluoride TFFH Product Coupled Peptidyl-Resin Ester->Product Slower (Steric Clash) Fluoride->Product Faster (Minimal Bulk)

Mechanistic comparison of Active Ester vs. Acyl Fluoride activation for D-Tmp.

Quantitative Data Summary

The following table benchmarks the efficiency of various coupling reagents specifically for sterically hindered amino acids like D-Tmp.

Coupling ReagentActivating GroupRelative ReactivitySteric ToleranceEpimerization RiskRecommended Application
DIC / HOBt OBt EsterLowPoorLowRoutine SPPS (Not recommended for D-Tmp)
HATU / DIPEA OAt EsterHighGoodModerateStandard D-Tmp coupling onto primary amines
COMU / DIPEA Oxyma EsterVery HighVery GoodLowD-Tmp coupling; prevents N-terminal guanidinylation
TFFH / DIPEA Acyl FluorideExceptionalExcellentModerateExtreme hindrance (e.g., D-Tmp onto N-Me or Aib)

Experimental Protocols

Protocol A: Microwave-Assisted Coupling using COMU (Standard Hindrance)

This protocol is optimized for coupling Fmoc-D-Tmp-OH onto a standard primary amine on the solid support.

Reagents Required:

  • Fmoc-D-Tmp-OH (4.0 equivalents relative to resin loading)

  • COMU (3.9 equivalents)

  • OxymaPure (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Deprotection: Treat the peptidyl-resin with 20% Piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation (Critical Timing): In a separate vial, dissolve Fmoc-D-Tmp-OH, COMU, and OxymaPure in a minimal volume of DMF. Add DIPEA. Allow the mixture to pre-activate for exactly 1 minute . Scientific Rationale: Prolonged pre-activation of hindered amino acids can lead to the formation of less reactive cyclic intermediates or degradation.

  • Coupling: Transfer the activated solution to the reaction vessel containing the resin.

  • Microwave Heating: Irradiate the reaction mixture at 75°C for 20 minutes[4]. (If performing at room temperature, extend the coupling time to 2–4 hours).

  • Validation (Self-Validating System): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser Test. A colorless/yellow bead indicates a successful coupling. A blue bead indicates incomplete coupling; repeat steps 2–4 (Double Coupling) before proceeding.

Protocol B: Acyl Fluoride Activation via TFFH (Extreme Hindrance)

This protocol is adapted for situations where D-Tmp must be coupled onto a secondary amine (e.g., N-methylated residue) or a highly branched residue (e.g., Aib)[4].

Reagents Required:

  • Fmoc-D-Tmp-OH (4.0 equivalents)

  • TFFH (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: DCM/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Deprotection: Deprotect the N-terminal Fmoc group as described in Protocol A. Wash the resin with DMF and then DCM.

  • Acyl Fluoride Generation: Dissolve Fmoc-D-Tmp-OH and TFFH in the DCM/DMF solvent mixture. Add DIPEA. Stir the mixture at room temperature for 15 minutes . Scientific Rationale: Unlike active esters, acyl fluorides are highly stable. The 15-minute window ensures complete conversion of the carboxylic acid to the acyl fluoride before introduction to the resin.

  • Coupling: Add the acyl fluoride solution to the resin.

  • Reaction: Allow the coupling to proceed at room temperature for 4 hours, or apply microwave heating at 75°C for 30 minutes.

  • Validation: Wash the resin thoroughly. Since the nucleophile in this scenario is often a secondary amine, perform a Chloranil Test instead of a Kaiser test. A negative result (colorless/yellow) confirms complete coupling.

References

  • Li, Y., et al. "Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics." National Center for Biotechnology Information (PMC).[Link]

  • Navarro, N., et al. "WO2021110609A1 - Peptides for the treatment of cancer and/or metastasis.
  • Perez, A., et al. "Structure-based design of a Cortistatin analogue with immunomodulatory activity in models of inflammatory bowel disease." Nature Communications (PMC).[Link]

Sources

Method

Application Note: Solvation Protocols for 2,4,6-Trimethyl-D-phenylalanine in Organic Solvents

Executive Summary 2,4,6-Trimethyl-D-phenylalanine (CAS: 146277-48-7), frequently abbreviated as D-Tmp or D-Msa, is a highly specialized unnatural amino acid. It is strategically incorporated into peptide sequences to res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Trimethyl-D-phenylalanine (CAS: 146277-48-7), frequently abbreviated as D-Tmp or D-Msa, is a highly specialized unnatural amino acid. It is strategically incorporated into peptide sequences to restrict conformational flexibility, enhance proteolytic stability, and improve the pharmacological profiles of therapeutics, such as [1] and[2].

Despite its utility, solvating the free amino acid in organic solvents presents a notorious physicochemical challenge. This guide provides field-proven, self-validating protocols for dissolving D-Tmp across biological, synthetic, and analytical workflows.

Physicochemical Mechanics of Solvation

As a Senior Application Scientist, it is critical to understand why a compound resists solvation before attempting to dissolve it. The difficulty in dissolving free 2,4,6-Trimethyl-D-phenylalanine stems from two opposing structural features:

  • Zwitterionic Lattice Energy: Like all free amino acids, D-Tmp exists as a zwitterion ( NH3+​ / COO− ) at a neutral apparent pH. This creates a rigid, high-energy intermolecular ionic lattice that strongly resists dissolution in non-polar or weakly polar organic solvents[3].

  • Steric Bulk and Hydrophobicity: The mesityl (2,4,6-trimethylphenyl) side chain is exceptionally bulky and lipophilic. While a standard zwitterion might dissolve in water, the massive hydrophobic surface area of the mesityl group makes D-Tmp practically insoluble in aqueous media[2].

The Causality of Solvation: To achieve a homogenous solution, one must strategically disrupt the zwitterionic pairing using pH modifiers (acids/bases) or utilize highly polar aprotic solvents with high dielectric constants capable of accommodating the hydrophobic bulk[3].

Quantitative Solubility Matrix

The following table summarizes the solvation capacity of various solvent systems for the free amino acid form of D-Tmp.

Solvent SystemDielectric Constant (ε)Solvation CapacityCausality / Mechanism of Solvation
100% DMSO 46.7> 50 mg/mL High ε disrupts zwitterionic pairing; methyl groups accommodate the hydrophobic mesityl ring.
100% DMF 36.7< 5 mg/mL Insufficient thermodynamic driving force to break the crystal lattice of the free zwitterion.
DMF + 1.2 eq DIPEA N/A> 30 mg/mL Base deprotonates −NH3+​ , eliminating the zwitterion; DMF solvates the resulting anion.
MeOH/DCM (1:1) + 0.1% TFA ~20.0> 40 mg/mL TFA protonates −COO− , eliminating the zwitterion; DCM solvates the bulky aromatic group.
100% Water 80.1< 1 mg/mL Highly polar, but cannot solvate the bulky, hydrophobic 2,4,6-trimethylphenyl group.

Solvation Workflow & Decision Matrix

SolvationWorkflow Start 2,4,6-Trimethyl-D-phenylalanine (Zwitterionic Solid) Q1 Target Application? Start->Q1 Bio In Vitro Bioassays (Aqueous Tolerance) Q1->Bio Biological SPPS Peptide Synthesis (SPPS Coupling) Q1->SPPS Synthetic Analyt Analytical/Structural (LC-MS, NMR) Q1->Analyt Analytical Sol1 Protocol A: Dissolve in 100% DMSO (Sonication + 37°C) Bio->Sol1 Sol2 Protocol B: Suspend in DMF/NMP + 1.2 eq DIPEA SPPS->Sol2 Sol3 Protocol C: Dissolve in MeOH/DCM + 0.1% TFA Analyt->Sol3

Figure 1: Solvation decision matrix for 2,4,6-Trimethyl-D-phenylalanine by application.

Standardized Experimental Protocols

Protocol A: High-Concentration Stock in DMSO (For Bioassays)

Objective: Achieve a stable 50 mM stock solution for downstream serial dilution in aqueous assay buffers.

  • Causality: Dimethyl sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, effectively neutralizing the zwitterionic lattice energy while its methyl groups interact favorably with the mesityl ring via van der Waals forces.

  • Step 1: Weigh exactly 10.0 mg of 2,4,6-Trimethyl-D-phenylalanine into a sterile, solvent-resistant microcentrifuge tube.

  • Step 2: Add 965 µL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Step 3: Vortex vigorously for 60 seconds.

  • Step 4: Sonicate in a water bath at 37°C for 5-10 minutes. Causality: Thermal energy overcomes the activation barrier for lattice dissociation.

  • Validation System: Visually inspect the tube against a dark background with backlighting. The solution must be completely transparent. Any turbidity indicates incomplete disruption of the ionic lattice, requiring an additional 5 minutes of sonication.

Protocol B: Base-Mediated Solvation in DMF for Solid-Phase Peptide Synthesis (SPPS)

Objective: Solvate the free amino acid for subsequent Fmoc-protection or direct on-resin coupling[4].

  • Causality: Free D-Tmp is poorly soluble in pure N,N-Dimethylformamide (DMF). Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) shifts the equilibrium, deprotonating the α-amino group. This destroys the zwitterion, allowing the highly lipophilic molecule to dissolve in the organic phase.

  • Step 1: Suspend 100 mg of D-Tmp in 2.0 mL of peptide-synthesis grade DMF. Observe the turbid suspension (confirming the intact zwitterionic lattice).

  • Step 2: Add 1.2 molar equivalents of DIPEA.

  • Step 3: Agitate via orbital shaking for 10 minutes at room temperature.

  • Validation System: The suspension will clear into a homogenous, pale-yellow solution.

  • Expert SPPS Insight: If coupling this solvated amino acid directly to a resin, you must utilize a high-efficiency coupling reagent (e.g., ) rather than standard HBTU[4]. The severe steric hindrance of the 2,4,6-trimethylphenyl group drastically reduces coupling kinetics. Validate the coupling success using a Kaiser Test; if beads remain blue, perform a double-couple cycle[4].

Protocol C: Acid-Catalyzed Solvation in MeOH/DCM for Analytical Profiling (LC-MS)

Objective: Prepare a 1 mg/mL solution compatible with electrospray ionization (ESI) mass spectrometry.

  • Causality: LC-MS requires volatile solvents. A 1:1 mixture of Methanol (polar protic) and Dichloromethane (non-polar) is used. Trifluoroacetic acid (TFA) is added to protonate the carboxylate, breaking the zwitterion and allowing DCM to solvate the bulky aromatic ring.

  • Step 1: Weigh 1.0 mg of D-Tmp into a glass autosampler vial.

  • Step 2: Add 500 µL of Methanol and 500 µL of Dichloromethane (DCM).

  • Step 3: Add 1 µL of LC-MS grade TFA to achieve a 0.1% v/v concentration.

  • Step 4: Gently vortex for 30 seconds.

  • Validation System: Inject 1 µL into the LC-MS system. The protonated molecular ion [M+H]+ should be observed with sharp chromatographic peak symmetry. Peak tailing or splitting indicates aggregation due to insufficient acid modifier.

References

  • Title: Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • Title: Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (WIPO)

Sources

Application

Application Note: Advanced Boc-Protection Strategies for 2,4,6-Trimethyl-D-phenylalanine (D-Tmp)

Introduction & Mechanistic Context 2,4,6-Trimethyl-D-phenylalanine (commonly referred to as D-Tmp or D-Msa) is a highly sterically hindered, non-proteinogenic amino acid. In modern drug development, incorporating D-Tmp i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2,4,6-Trimethyl-D-phenylalanine (commonly referred to as D-Tmp or D-Msa) is a highly sterically hindered, non-proteinogenic amino acid. In modern drug development, incorporating D-Tmp into peptide backbones—such as in Cortistatin analogues and opioid peptidomimetics—is a proven strategy to restrict local conformational flexibility, stabilize β-turns, and enhance π-π interactions, ultimately improving target receptor selectivity and in vivo half-life[1],[2].

However, synthesizing building blocks with this residue presents a significant chemical challenge. The severe steric bulk exerted by the two ortho-methyl groups on the mesityl side chain shields the α-carbon. Consequently, standard N-terminal modifications, particularly Boc-protection using Di-tert-butyl dicarbonate (Boc₂O), are notoriously sluggish and low-yielding.

The Causality of Standard Method Failure

Standard Boc-protection relies on basic aqueous conditions (e.g., NaOH in Dioxane/H₂O) or organic bases (e.g., TEA in DCM). For D-Tmp, these fail due to two primary mechanisms:

  • Zwitterion Insolubility & Reagent Hydrolysis: Amino acids naturally exist as insoluble zwitterions. In aqueous mixtures, the highly shielded α-amine of D-Tmp reacts so slowly that water and hydroxide ions outcompete it, leading to the rapid hydrolysis of Boc₂O rather than product formation.

  • Aberrant Side Reactions: When forced under anhydrous conditions using catalysts like DMAP, sterically hindered amines tend to react with Boc₂O to form cyanate esters, which subsequently degrade into unwanted urea byproducts[].

The Solution: To overcome this, it is highly advantageous to use the lipophilic base tetramethylammonium hydroxide (TMAH) in acetonitrile[]. TMAH deprotonates the carboxylic acid to form a tetramethylammonium salt, which successfully solubilizes the otherwise insoluble zwitterionic amino acid into a purely organic phase[4]. This obviates the need for an aqueous medium and maximizes the amine's nucleophilicity. Alternatively, for extreme cases, strong bases like NaHMDS can be used to irreversibly deprotonate the amine prior to Boc₂O addition to avoid urea formation[].

Comparative Strategy Analysis

To guide your experimental design, the quantitative and qualitative data for various Boc-protection strategies are summarized below.

Protection StrategyReagentsSolvent SystemTypical YieldReaction TimeCausality / Best Use Case
Standard Aqueous Boc₂O, NaOHDioxane / H₂O< 40%24 hWater outcompetes the hindered amine for Boc₂O, causing hydrolysis. Not recommended for D-Tmp.
Standard Organic Boc₂O, TEA/DIEADCM or DMF40–60%48 hZwitterion remains poorly soluble; prolonged reaction times lead to urea side-products[].
Lipophilic Base Boc₂O, TMAH·5H₂OAcetonitrile> 90%12–24 hTMAH solubilizes the zwitterion in a purely organic phase, maximizing nucleophilicity[4]. Optimal for D-Tmp.
Strong Base Boc₂O, NaHMDSTHF (Anhydrous)> 85%4–12 hIrreversible deprotonation forms a highly reactive amide anion[]. Best for N-alkylated or ultra-hindered variants.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of the recommended TMAH-mediated solubilization and subsequent nucleophilic attack, contrasted with the problematic side-reaction pathway.

G Zwitterion D-Tmp Zwitterion (Insoluble) TMAH TMAH in CH3CN (Lipophilic Base) Zwitterion->TMAH Deprotonation SolubleAmine Soluble Free Amine (TMA+ Salt) TMAH->SolubleAmine Solubilization Boc2O Boc2O Addition SolubleAmine->Boc2O Nucleophilic Attack SideRxn Isocyanate / Urea (Side Product) SolubleAmine->SideRxn Slow Rxn / DMAP Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product Boc-D-Tmp (Target Product) Intermediate->Product -tBuOH, -CO2

Figure 1. Mechanistic pathway of D-Tmp Boc-protection using TMAH vs. side-reaction pathways.

Validated Experimental Protocols

As a self-validating system, these protocols include built-in In-Process Control (IPC) checks to ensure mechanistic milestones are met before proceeding to the next step.

Protocol A: TMAH-Mediated Boc-Protection (Primary Recommendation)

This method leverages phase homogeneity to drive the reaction kinetically.

Materials:

  • 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) (1.0 eq)

  • Tetramethylammonium hydroxide pentahydrate (TMAH·5H₂O) (1.05 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Procedure:

  • Zwitterion Solubilization: Suspend D-Tmp (1.0 eq) in anhydrous CH₃CN to achieve a concentration of ~0.1 M. Add TMAH·5H₂O (1.05 eq) in a single portion. Stir vigorously at room temperature for 30–60 minutes.

    • IPC Check: The suspension must transition into a completely clear, transparent solution. Any remaining turbidity indicates incomplete zwitterion solubilization. If cloudy after 1 hour, add an additional 0.05 eq of TMAH·5H₂O.

  • Electrophilic Addition: Once the solution is clear, add Boc₂O (1.5 eq) dropwise. Stir the reaction at room temperature for 18–24 hours.

    • Causality: The steric bulk of the mesityl group inherently slows the nucleophilic attack. A slight excess of Boc₂O and extended reaction time are required. Because the system is anhydrous, Boc₂O will not hydrolyze during this prolonged period.

    • IPC Check: Monitor via TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The primary amine of unreacted D-Tmp will stain purple/red, whereas the Boc-protected product will remain invisible to Ninhydrin but UV-active.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove CH₃CN.

  • Acidic Workup: Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. Carefully acidify the aqueous layer to pH 2–3 using 1M KHSO₄.

    • Causality: Acidification protonates the carboxylate, driving the neutral Boc-D-Tmp into the organic layer. KHSO₄ is strictly preferred over HCl to prevent premature acid-catalyzed Boc cleavage.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Protocol B: NaHMDS-Mediated Boc-Protection (Alternative for Recalcitrant Cases)

Use this protocol if D-Tmp is further modified (e.g., N-methylated) making it exceptionally hindered.

Materials:

  • D-Tmp (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.1 eq, 1M in THF)

  • Boc₂O (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Irreversible Deprotonation: Suspend D-Tmp in anhydrous THF at 0 °C under an inert N₂ atmosphere. Dropwise add NaHMDS (2.1 eq). Stir for 30 minutes.

    • Causality: 2.1 equivalents are strictly required—one to deprotonate the carboxylic acid, and one to deprotonate the α-amine, forming a highly nucleophilic sodium amide anion.

    • IPC Check: Complete dissolution and a slight color change indicate the successful formation of the sodium amide salt.

  • Trapping: Add Boc₂O (1.5 eq) dissolved in THF. Allow the reaction to warm to room temperature and stir for 4–8 hours.

    • Causality: The amide anion is exponentially more nucleophilic than the neutral amine, rapidly overcoming the steric barrier of the 2,4,6-trimethylphenyl group.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. Remove THF under reduced pressure, partition between EtOAc and water, acidify to pH 3 with 1M KHSO₄, extract, and dry over Na₂SO₄.

References

  • [1] "Structure-based design of a Cortistatin analogue with immunomodulatory activity in models of inflammatory bowel disease". Source: Nature Communications (nih.gov). URL:[Link]

  • [2] "Bifunctional [2',6'-Dimethyl-l-tyrosine1]endomorphin-2 Analogues Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-Agonist/δ-Agonist Opioid Ligands". Source: Peptides (researchgate.net). URL:[Link]

  • [4] Khalil, E. M., Subasinghe, N. L., & Johnson, R. L. (1996). "An efficient and high yield method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids". Source: Tetrahedron Letters (umn.edu). URL:[Link]

Sources

Method

Application Note: Engineering Extreme Protease Resistance with 2,4,6-Trimethyl-D-phenylalanine (D-Msa)

Executive Summary The translation of peptide-based therapeutics from in vitro discovery to in vivo efficacy is notoriously hindered by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide-based therapeutics from in vitro discovery to in vivo efficacy is notoriously hindered by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. While traditional strategies—such as N-terminal acetylation, C-terminal amidation, and global D-amino acid substitution—offer moderate improvements, they often fall short in the aggressive proteolytic environment of human plasma.

This application note details the integration of 2,4,6-Trimethyl-D-phenylalanine (commonly abbreviated as D-Msa or D-Tmp ) into peptide backbones. By combining stereochemical inversion with massive steric bulk, D-Msa acts as a dual-action protective shield, extending peptide half-lives from minutes to days while simultaneously modulating receptor-binding conformations and enhancing membrane permeability.

Mechanistic Rationale: The "Dual-Shield" Concept

The efficacy of D-Msa lies in its unique structural topology, which disrupts enzymatic degradation through two synergistic mechanisms:

  • Chiral Evasion (S1 Pocket Mismatch): Endopeptidases, such as chymotrypsin, rely on precise stereochemical alignment within their S1 binding pockets to position the scissile amide bond near the catalytic triad. The D-configuration of D-Msa prevents this necessary backbone alignment.

  • Steric Shielding: The mesityl group (2,4,6-trimethylphenyl) introduces severe steric hindrance. The ortho-methyl groups at positions 2 and 6 create a physical barricade around the α -carbon and adjacent peptide bonds, sterically repelling the nucleophilic attack of proteases even if non-specific binding occurs[1].

Mechanism A Endogenous Protease B Native L-Phe Peptide (Flexible, Unshielded) A->B Recognizes D D-Msa Modified Peptide (Chiral Inversion + Steric Bulk) A->D Attempts Binding C Rapid Cleavage (t1/2 < 10 min) B->C E S1 Pocket Mismatch (D-Stereocenter) D->E F Steric Shielding (2,4,6-Trimethylphenyl) D->F G Extreme Protease Resistance (t1/2 > 48 hrs) E->G F->G

Fig 1: Dual-mechanism of protease resistance conferred by D-Msa via chiral mismatch and steric shielding.

Physicochemical & Pharmacokinetic Profiling

The incorporation of D-Msa profoundly alters the pharmacokinetic landscape of the parent peptide. Beyond stability, the three methyl groups significantly increase the local lipophilicity (LogP), which can drive enhanced blood-brain barrier (BBB) penetration and membrane permeability.

Table 1: Comparative Proteolytic Stability and Physicochemical Shifts | Peptide Modification | Human Serum Half-Life ( t1/2​ ) | Primary Mechanism of Resistance | Relative Lipophilicity ( Δ LogP) | |----------------------|-----------------------------------|---------------------------------|----------------------------------------| | Native L-Phe | < 15 minutes | None | Baseline | | D-Phe Substitution | ~ 2 - 4 hours | Chiral mismatch | Negligible | | L-Msa Substitution | ~ 12 - 24 hours | Steric shielding | + 1.2 | | D-Msa Substitution | > 72 hours | Chiral + Steric Shield | + 1.2 |

Validated Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Msa Peptides

Causality & Challenge: The same steric bulk that protects the peptide from proteases makes D-Msa notoriously difficult to couple during SPPS. Standard reagents (like HBTU) fail because the ortho-methyl groups block the incoming amine. To overcome this high activation barrier, we utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, combined with elevated temperatures and a double-coupling strategy.

Table 2: Optimized SPPS Coupling Parameters for D-Msa

Parameter Standard Amino Acid D-Msa Optimization Rationale for Modification
Reagent HBTU / DIC HATU / HOAt Overcomes severe steric hindrance via highly reactive active esters.
Equivalents 3 - 4 eq 5 - 6 eq Drives the unfavorable coupling equilibrium forward.
Temp Room Temp (20°C) 45°C - 50°C Increases kinetic energy to overcome the high activation barrier.

| Duration | 30 - 45 min | 2 x 60 min | Ensures >99% coupling efficiency; prevents deletion sequences. |

SPPSWorkflow Step1 Resin Swelling & Fmoc Deprotection (20% Piperidine) Step2 Pre-activation of Fmoc-D-Msa-OH (HATU/HOAt + DIPEA, 3 min) Step1->Step2 Step3 Double Coupling Cycle (2 x 60 min at 45°C or 2 x 120 min RT) Step2->Step3 Step4 Kaiser Test / TNBS Test (Monitor Free Amines) Step3->Step4 Step5 Capping of Unreacted Amines (Ac2O/Pyridine) Step4->Step5 If positive (Incomplete) Step6 Subsequent Amino Acid Coupling (Standard Conditions) Step4->Step6 If negative (Complete) Step5->Step6

Fig 2: Optimized SPPS workflow for coupling sterically hindered D-Msa residues.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-D-Msa-OH (5 eq) and HATU (4.9 eq) in a minimal volume of DMF. Add DIPEA (10 eq) and allow pre-activation for exactly 3 minutes. Note: Over-activation can lead to guanidinylation of the free amine.

  • First Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 45°C using a microwave peptide synthesizer or heating block. Agitate for 60 minutes.

  • Second Coupling: Drain the reaction mixture. Do not wash. Immediately add a freshly prepared batch of activated Fmoc-D-Msa-OH (as in Step 2) and agitate for another 60 minutes at 45°C.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A yellow color indicates successful coupling. A blue color indicates unreacted amines, necessitating a third coupling or capping.

  • Capping (Critical): If trace unreacted amines remain, cap the sequence using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to prevent the formation of complex deletion sequences during subsequent steps.

Protocol 2: Self-Validating Plasma Stability Assay

Causality & Challenge: To accurately quantify the protective effect of D-Msa, the assay must differentiate between peptide precipitation, adherence to plasticware, and true enzymatic cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the D-Msa peptide and a Native-Phe control peptide in DMSO.

  • Incubation Matrix: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 min to remove lipid aggregates. Dilute serum to 50% (v/v) using PBS (pH 7.4).

  • Reaction Initiation: Spike the peptides into the 50% serum matrix to a final concentration of 10 µM. Incubate at 37°C under gentle shaking.

  • Time-Course Aliquoting: At designated time points (0, 1, 2, 4, 8, 24, 48, and 72 hours), extract a 50 µL aliquot.

  • Quenching & Extraction: Immediately quench the enzymatic activity by adding 150 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic acid (TFA). Causality: The organic solvent precipitates serum proteins, while the low pH permanently denatures proteases.

  • Self-Validation Control: The inclusion of the Native-Phe peptide serves as a positive control for enzymatic activity. If the native peptide does not degrade within 30 minutes, the serum batch is enzymatically inactive and the assay must be voided.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, quantifying the remaining intact mass against the T=0 baseline.

Case Studies in Drug Development

The integration of D-Msa has yielded breakthrough results across multiple therapeutic domains:

  • Opioid Analgesics (CNS Penetration): The development of CYX-6 (H-Dmt-Pro-Tmp-Tmp-NH2) utilizes 2,4,6-trimethylphenylalanine (Tmp) to create a multifunctional MOR agonist and DOR/KOR antagonist. The extreme steric bulk provides metabolic stability, while the lipophilicity of the mesityl groups enhances BBB permeability, resulting in potent antinociception with drastically reduced gastrointestinal and respiratory side effects[2].

  • Oncology Therapeutics: In the design of ADAM-12 inhibitors, substituting standard phenylalanine with mesitylalanine (Msa) significantly improves the pharmacological properties of the peptide. This modification prevents rapid degradation in plasma, allowing the peptide to effectively inhibit cancer cell invasion and metastasis in vivo[3].

  • Signal Transduction & Somatostatin Analogs: Replacing natural aromatic residues with mesitylalanine favors robust π−π interactions between aromatic rings. This not only increases the half-life of the cyclic peptide derivatives but also restricts their conformational flexibility, locking them into the ideal geometry required to govern specific signal transduction pathways[4].

References

  • [2] National Institutes of Health (NIH) PMC. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Available at:[Link]

  • [3] Google Patents. WO2021110609A1 - Peptides for the treatment of cancer and/or metastasis. Available at:

  • [4] ResearchGate. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms. Available at:[Link]

  • [1] ResearchGate. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 2,4,6-Trimethyl-D-phenylalanine

Introduction: The Significance of Sterically Hindered D-Amino Acids Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, offering a means to introduce novel chemical functionalities, enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Sterically Hindered D-Amino Acids

Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, offering a means to introduce novel chemical functionalities, enhance metabolic stability, and constrain peptide conformations to improve target affinity and selectivity.[1] Among these, D-amino acids are particularly valuable for conferring resistance to enzymatic degradation. 2,4,6-Trimethyl-D-phenylalanine, a sterically hindered aromatic D-amino acid, represents a unique synthon for creating peptides and small molecule therapeutics with enhanced stability and specific hydrophobic interactions. Its bulky trimethyl-substituted phenyl ring can act as a conformational lock and a shield against proteolysis, making it a highly desirable component in the design of next-generation pharmaceuticals.

This guide provides a comprehensive overview of a robust and scalable manufacturing process for 2,4,6-Trimethyl-D-phenylalanine, designed for researchers, scientists, and drug development professionals. The process is divided into two core stages: the synthesis of the key α-keto acid precursor followed by a highly stereoselective biocatalytic amination. We will delve into the causality behind procedural choices, provide detailed, step-by-step protocols, and discuss critical process controls for ensuring a high-yield, high-purity, and reproducible manufacturing campaign.

Strategic Overview: A Two-Stage Hybrid Chemo-Enzymatic Process

The manufacturing strategy for 2,4,6-Trimethyl-D-phenylalanine is predicated on a two-stage approach that leverages the strengths of both classical organic chemistry and modern biocatalysis. This hybrid model ensures efficient construction of the carbon skeleton while achieving the requisite high enantiopurity in the final step.

  • Stage 1: Synthesis of 2,4,6-Trimethylphenylpyruvic Acid. This stage employs a modified Erlenmeyer-Plöchl reaction, a reliable and well-understood method for synthesizing α-keto acids from aromatic aldehydes.[2][3] This approach is chosen for its scalability and use of readily available starting materials.

  • Stage 2: Asymmetric Biocatalytic Amination. The prochiral α-keto acid is converted to the desired D-amino acid using a stereoselective D-amino acid transaminase (D-AAT). This enzymatic method is selected for its exceptional enantioselectivity (typically >99% e.e.), mild reaction conditions, and environmentally friendly profile compared to many chemical methods.[2][4][5]

G cluster_0 Stage 1: α-Keto Acid Synthesis cluster_1 Stage 2: Biocatalytic Amination cluster_2 Downstream Processing Mesitylene Mesitylene 2,4,6-Trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde Mesitylene->2,4,6-Trimethylbenzaldehyde Vilsmeier-Haack Reaction Azlactone Intermediate Azlactone Intermediate 2,4,6-Trimethylbenzaldehyde->Azlactone Intermediate Erlenmeyer-Plöchl Condensation 2,4,6-Trimethylphenylpyruvic Acid 2,4,6-Trimethylphenylpyruvic Acid Azlactone Intermediate->2,4,6-Trimethylphenylpyruvic Acid Acid/Base Hydrolysis 2,4,6-Trimethyl-D-phenylalanine 2,4,6-Trimethyl-D-phenylalanine 2,4,6-Trimethylphenylpyruvic Acid->2,4,6-Trimethyl-D-phenylalanine D-Amino Acid Transaminase (D-AAT) 2,4,6-Trimethylphenylpyruvic Acid->2,4,6-Trimethyl-D-phenylalanine Pyruvate Pyruvate 2,4,6-Trimethyl-D-phenylalanine->Pyruvate Purification Purification 2,4,6-Trimethyl-D-phenylalanine->Purification Ion-Exchange Chromatography D-Alanine D-Alanine D-Alanine->2,4,6-Trimethyl-D-phenylalanine Crystallization Crystallization Purification->Crystallization Final Product Final Product Crystallization->Final Product

Caption: Overall Manufacturing Workflow for 2,4,6-Trimethyl-D-phenylalanine.

Part 1: Synthesis of 2,4,6-Trimethylphenylpyruvic Acid

The Erlenmeyer-Plöchl reaction provides a classic and efficient route to the necessary α-keto acid precursor. The reaction proceeds via the condensation of N-acetylglycine with 2,4,6-trimethylbenzaldehyde to form an azlactone, which is subsequently hydrolyzed to yield the desired product.[3][6]

Protocol 1.1: Synthesis of 4-(2,4,6-trimethylbenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

Rationale: This step involves the condensation of 2,4,6-trimethylbenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate. Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of N-acetylglycine to an oxazolone intermediate, which then undergoes condensation with the aldehyde.[2]

Reagent/ParameterSpecificationMolar Eq.
2,4,6-TrimethylbenzaldehydePurity >98%1.0
N-AcetylglycinePurity >99%1.1
Sodium Acetate (Anhydrous)Purity >99%0.8
Acetic AnhydrideACS Grade~5-10 vol
Temperature 100-110 °CN/A
Reaction Time 2-4 hoursN/A

Step-by-Step Methodology:

  • To a pre-dried, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2,4,6-trimethylbenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

  • Under a nitrogen atmosphere, add acetic anhydride.

  • Begin agitation and heat the reaction mixture to 100-110 °C.

  • Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Slowly add ethanol to the solidified mixture and triturate to break up the solid product.

  • Filter the crude azlactone product, wash with cold ethanol, and then with water to remove residual acetic acid and salts.

  • Dry the product under vacuum at 50 °C to a constant weight. The product is typically a yellow to orange solid.

Protocol 1.2: Hydrolysis to 2,4,6-Trimethylphenylpyruvic Acid

Rationale: The azlactone intermediate is hydrolyzed under acidic conditions to yield the α-keto acid. This step involves the opening of the oxazolone ring followed by hydrolysis of the enamine functionality.

Reagent/ParameterSpecificationConcentration
Azlactone IntermediateFrom Protocol 1.1N/A
Hydrochloric Acid3-6 M~10 vol
Temperature 90-100 °CN/A
Reaction Time 4-6 hoursN/A

Step-by-Step Methodology:

  • Charge the crude, dried azlactone intermediate into a glass-lined reactor.

  • Add aqueous hydrochloric acid (3-6 M).

  • Heat the suspension to 90-100 °C with vigorous stirring.

  • Monitor the reaction by HPLC for the disappearance of the azlactone and the appearance of the pyruvic acid product.

  • After completion (typically 4-6 hours), cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.

  • Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the 2,4,6-trimethylphenylpyruvic acid under vacuum at 60 °C. The product should be a pale yellow to white crystalline solid.

Part 2: Asymmetric Amination & Downstream Processing

This stage is the critical chirality-inducing step. A D-amino acid transaminase (D-AAT) is employed to convert the prochiral keto acid into the D-amino acid with high enantiomeric excess.

Protocol 2.1: Scale-Up of D-AAT Biocatalytic Reaction

Rationale: D-AATs catalyze the transfer of an amino group from a donor molecule (e.g., D-alanine) to a keto acid acceptor.[7] The reaction equilibrium can be unfavorable; therefore, strategies are employed to drive the reaction towards product formation. A common approach is to use a large excess of the amino donor or to employ a coupled enzyme system to remove the keto acid by-product (pyruvate in the case of D-alanine donor). For simplicity and cost-effectiveness in scale-up, using a high concentration of the amino donor is often preferred.

Reagent/ParameterSpecificationConcentration/Loading
2,4,6-Trimethylphenylpyruvic AcidFrom Protocol 1.250-100 g/L
D-Alanine (Amino Donor)Purity >99%3-5 Molar Eq.
D-Amino Acid Transaminasee.g., from Bacillus sp.1-5% (w/w) of substrate
Pyridoxal-5'-phosphate (PLP)Cofactor0.5-1.0 mM
Potassium Phosphate BufferpH 7.5-8.5100 mM
Temperature 30-40 °CN/A
pH 7.5-8.5 (controlled)N/A
Reaction Time 12-24 hoursN/A

Step-by-Step Methodology:

  • In a temperature-controlled bioreactor, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) and add the cofactor PLP.

  • Add D-alanine and stir until dissolved.

  • Add the 2,4,6-trimethylphenylpyruvic acid substrate. Adjust the pH to the target (e.g., 8.0) with NaOH or KOH, as the substrate is acidic.

  • Initiate the reaction by adding the D-AAT enzyme preparation (either as a lyophilizate or a whole-cell biocatalyst).

  • Maintain the reaction temperature at 35 °C and the pH at 8.0. The pH will tend to change as the reaction progresses and should be controlled by the automated addition of base.

  • Monitor the reaction progress by HPLC, assaying for the consumption of the keto acid and the formation of the D-amino acid product.

  • Continue the reaction until conversion plateaus (typically >95% in 12-24 hours).

Process Analytical Technology (PAT) for Biocatalysis Monitoring

For robust scale-up and control, implementing Process Analytical Technology (PAT) is crucial. PAT provides real-time insights into Critical Process Parameters (CPPs), ensuring consistent product quality.[4][8][9]

  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the concentrations of the keto-acid substrate and amino acid product in real-time, providing kinetic data without the need for offline sampling.[8]

  • pH and Temperature Probes: Essential for maintaining optimal enzyme activity. Automated titration systems should be used for pH control.

  • Dissolved Oxygen (DO) Monitoring: While this reaction is not an oxidation, DO monitoring can provide insights into the metabolic state if using a whole-cell biocatalyst.[8]

Protocol 2.2: Product Isolation and Purification

Rationale: After the enzymatic reaction, the desired D-amino acid must be separated from the enzyme, unreacted substrates, and by-products. Ion-exchange chromatography is a highly effective method for purifying amino acids from complex mixtures.

Step-by-Step Methodology:

  • Enzyme Removal: If using a free enzyme, perform heat denaturation followed by centrifugation or filtration. If using an immobilized or whole-cell catalyst, it can be removed by simple filtration.

  • Ion-Exchange Chromatography: a. Load the clarified reaction supernatant onto a column packed with a strong cation exchange resin (e.g., Dowex 50W) that has been pre-equilibrated with an acidic buffer. b. At a low pH, the amino acid (now cationic) will bind to the resin, while uncharged or anionic components will pass through. c. Wash the column with deionized water to remove any remaining impurities. d. Elute the bound 2,4,6-Trimethyl-D-phenylalanine using a dilute aqueous ammonia solution (e.g., 0.5-2 M NH₄OH). e. Collect the fractions containing the product, as identified by TLC or HPLC.

  • Crystallization: a. Pool the product-containing fractions and remove the ammonia and water under reduced pressure. b. Dissolve the resulting solid in a minimal amount of hot water or an alcohol/water mixture. c. Allow the solution to cool slowly to induce crystallization. d. Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.

Part 3: Quality Control and Final Product Specification

Rigorous quality control is essential to ensure the final product meets the required specifications for identity, purity, and stereochemical integrity.

TestMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Assay HPLC-UV or Titration≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e. (D-enantiomer)
Residual Solvents GC-HSAs per ICH Q3C guidelines
Heavy Metals ICP-MS< 10 ppm
Protocol 3.1: Chiral HPLC for Enantiomeric Purity

Rationale: The direct method, using a chiral stationary phase (CSP), is preferred for its simplicity and accuracy in separating enantiomers without derivatization.[3][10]

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as CHIRALPAK® series).

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific column and compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: Dissolve a small amount of the final product in the mobile phase. Inject onto the HPLC system and integrate the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

G cluster_QC Quality Control Workflow Final Product Final Product Sample Prep Sample Prep Final Product->Sample Prep Dissolve in Mobile Phase Chiral HPLC Chiral HPLC Sample Prep->Chiral HPLC Inject Chromatogram Chromatogram Chiral HPLC->Chromatogram UV Detection Data Analysis Data Analysis Chromatogram->Data Analysis Peak Integration Report Report Data Analysis->Report Calculate % e.e. & Purity

Caption: Quality Control Workflow for Enantiomeric Purity Analysis.

References

  • Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 4 Applications of Process Analytical Technology in Heterogeneous Biocatalytic Hydroxylation. ACS Publications. [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters - ACS Publications. [Link]

  • Process analytical technology (PAT) for biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. [Link]

  • Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • Method of chiral separation for D,L-phenylalanine ester or its salt.
  • Rapid screening and scale-up of transaminase catalysed reactions. PubMed. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]

  • The large scale synthesis of "unnatural" amino acids. PubMed. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

  • Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PMC. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press & Assessment. [Link]

  • Asymmetric reductive amination. PubMed. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 2,4,6-Trimethyl-D-phenylalanine

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when coupling the sterically hindered amino acid, 2,4,6-Trimethyl-D-phenylalanine, during solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Steric Hindrance

2,4,6-Trimethyl-D-phenylalanine is a valuable building block in medicinal chemistry, often incorporated into peptides to enhance metabolic stability and enforce specific conformations. However, the three methyl groups on the phenyl ring create significant steric bulk. This spatial obstruction physically impedes the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and often incomplete coupling.[1][2][3] This can result in deletion sequences, low yields, and complex purification challenges.

This guide is designed to provide a systematic approach to diagnosing and resolving these difficult coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes 2,4,6-Trimethyl-D-phenylalanine so difficult to couple?

A1: The primary difficulty arises from the significant steric hindrance imposed by the three methyl groups on the aromatic ring. These groups physically block the reactive sites, making it difficult for the activated amino acid to approach the N-terminal amine of the peptide chain.[1][2][3] This steric clash slows down the rate of peptide bond formation and can lead to incomplete reactions.

Q2: My standard coupling protocol using DIC/HOBt is failing. What is the first and most critical change I should make?

A2: Standard carbodiimide reagents like DIC and DCC are often not potent enough to overcome the steric barrier presented by highly hindered amino acids.[2][4][5] The most crucial first step is to switch to a more powerful onium salt-based coupling reagent. Uronium/aminium salts such as HATU, HCTU, or phosphonium salts like PyAOP and PyBOP are highly recommended because they form more reactive activated esters.[5][6][7][8]

Q3: Which coupling reagents are considered the most effective for extremely difficult couplings like this?

A3: For exceptionally challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally superior.[7]

  • HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which is more effective than the OBt esters generated by HBTU or PyBOP.[6][7][8][9] The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group further enhances the reaction rate.[6][7]

  • COMU , an Oxyma-based reagent, is another excellent choice that often shows performance comparable or even superior to HATU and is a non-explosive alternative to benzotriazole-based reagents.[10]

Q4: I've switched to HATU, but the coupling is still incomplete. What are my next steps?

A4: If a powerful coupling reagent alone is not sufficient, several other reaction parameters can be optimized:

  • Double Coupling: This is a very common and effective strategy. After the initial coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of activated 2,4,6-Trimethyl-D-phenylalanine.[2][5]

  • Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction equilibrium towards completion.[1][2][5]

  • Elevate the Temperature: Gently increasing the reaction temperature to 30-40°C can provide the necessary energy to overcome the activation barrier.[11] Microwave-assisted peptide synthesis (MAPS) is a particularly effective strategy for driving difficult couplings to completion by using controlled microwave energy to heat the reaction.[12][13][14][15]

  • Change Solvents: If peptide aggregation is suspected as a contributing factor, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salt additives can improve solvation and accessibility of the reactive sites.[2][16]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic workflow for addressing failed couplings with 2,4,6-Trimethyl-D-phenylalanine.

Symptom / Observation Probable Cause Recommended Solutions & Actions
Positive Kaiser Test (Blue/Purple Beads) After Coupling Incomplete reaction; unreacted primary amines remain on the resin.[1][2][17]1. Immediate Action: Perform a second coupling ("double coupling") with fresh reagents.[2][5] 2. Reagent Optimization: Switch to a more powerful coupling reagent (HATU, HCTU, COMU).[5][8][9] 3. Condition Optimization: Increase the reaction time and/or temperature. Consider using microwave-assisted synthesis.[3][12][14][15]
Low Yield of Desired Peptide & Presence of Deletion Sequences in Mass Spec Low coupling efficiency at the hindered residue, leading to truncated peptides.[5][18]1. Review Coupling Strategy: Implement a more robust protocol for the hindered residue from the start (e.g., HATU/DIEA with double coupling). 2. Increase Stoichiometry: Use a higher excess of the hindered amino acid and coupling reagents (3-5 eq).[5] 3. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[2][3][18]
Resin Clumping or Poor Swelling Peptide aggregation on the solid support is blocking reactive sites.[5][16]1. Solvent Change: Switch from DMF to NMP or a mixture of DMF/NMP.[2][16] 2. Disruptive Additives: Incorporate chaotropic salts to disrupt secondary structures.
Reaction Works but is Very Slow The activation energy for the coupling is high due to steric hindrance.1. Pre-activation: Allow the amino acid, coupling reagent, and base to mix for 1-5 minutes before adding to the resin.[16][19] 2. Temperature Increase: Use microwave heating or raise the conventional heating temperature to 40-50°C.[11][15]
Visualizing the Troubleshooting Workflow

G start Start: Coupling 2,4,6-Trimethyl-D-phenylalanine kaiser_test Perform Kaiser Test start->kaiser_test positive_kaiser Positive (Blue) kaiser_test->positive_kaiser Incomplete negative_kaiser Negative (Yellow) kaiser_test->negative_kaiser Complete double_couple Action: Double Couple with Fresh Reagents positive_kaiser->double_couple proceed Proceed to Next Step in Synthesis negative_kaiser->proceed re_kaiser Re-run Kaiser Test double_couple->re_kaiser re_kaiser->negative_kaiser Complete still_positive Still Positive re_kaiser->still_positive Incomplete upgrade_reagent Troubleshoot: 1. Switch to HATU/COMU 2. Increase Equivalents (3-5x) 3. Increase Temperature / Use Microwave still_positive->upgrade_reagent capping Optional: Cap Unreacted Amines (Acetic Anhydride) upgrade_reagent->capping

Caption: Troubleshooting workflow for difficult couplings.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling 2,4,6-Trimethyl-D-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2,4,6-Trimethyl-D-phenylalanine (3-5 equivalents)

  • HATU (2.9-5 equivalents)[2]

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group has been removed and the resin is thoroughly washed.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2,4,6-Trimethyl-D-phenylalanine and HATU in DMF.

  • Pre-activation: Add DIEA to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the drained resin.

  • Agitation: Agitate the mixture at room temperature for at least 2 hours. For this hindered residue, extending the time to 4 hours or overnight may be beneficial.[3]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.[1]

  • Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Protocol 2: Double Coupling and Capping

Use this protocol if Protocol 1 results in a positive Kaiser test.

Procedure:

  • Initial Wash: After the first coupling reaction, drain the reaction solution from the resin. Wash the resin thoroughly with DMF (3 times).

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 (Steps 2-4) and perform a second coupling for 2-4 hours.

  • Monitoring: Perform a second Kaiser test.

  • Capping (If Necessary): If the Kaiser test is still positive after the second coupling, it indicates that some N-terminal amines are highly unreactive. To prevent deletion sequences, these sites should be "capped."

    • Prepare a capping solution (e.g., 10% Acetic Anhydride, 10% DIEA in DMF).

    • Add the capping solution to the washed resin and agitate for 30 minutes.

    • Wash the resin thoroughly to remove capping reagents before proceeding to the next deprotection step.[3]

Visualizing the Coupling Mechanism with Onium Salts

G AA R-COOH (Amino Acid) ActiveEster Highly Reactive OAt-Ester AA->ActiveEster Activation HATU HATU + Base (e.g., DIEA) HATU->ActiveEster NewPeptide R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptide Aminolysis Peptide H₂N-Peptide-Resin Peptide->NewPeptide

Caption: Simplified activation and coupling pathway using HATU.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ACS Publications. [Link]

  • A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water. Organic Letters. [Link]

  • Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. PubMed. [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. PMC. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Tandem Alkylation−Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α‑A. Semantic Scholar. [Link]

  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]

  • Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-2,4,6-Trimethyl-D-phenylalanine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with non-natural, highly sterically hindered amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with non-natural, highly sterically hindered amino acids. Fmoc-2,4,6-Trimethyl-D-phenylalanine (Fmoc-D-Tmp-OH) is a prime example. Its bulky mesityl side chain fundamentally alters the kinetics of standard Solid-Phase Peptide Synthesis (SPPS). This guide provides a mechanistic understanding and self-validating protocols to eliminate deletion sequences caused by incomplete deprotection.

Mechanistic Causality: Why Standard Protocols Fail

In standard SPPS, Fmoc removal is driven by an E1cB mechanism where a secondary amine (typically 20% piperidine in DMF) abstracts the acidic proton at the 9-position of the fluorene ring[1]. This is followed by β -elimination to yield a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine[2].

However, Fmoc-2,4,6-Trimethyl-D-phenylalanine features a mesityl group (2,4,6-trimethylphenyl) on the β -carbon. The ortho-methyl groups severely restrict Cα​−Cβ​ bond rotation, creating a dense steric shield around the α -amine. This steric bulk prevents piperidine from efficiently accessing the 9-fluorenyl proton, significantly increasing the activation energy required for the deprotection step[2]. Consequently, standard 20% piperidine treatments often result in incomplete deprotection, leading to deletion sequences ( N−1 impurities) that are notoriously difficult to separate during HPLC purification[3].

Troubleshooting FAQs

Q1: My Kaiser test was positive, but LC-MS still shows a significant deletion sequence at the D-Tmp position. Why? A: The Kaiser test (ninhydrin test) is highly sensitive to primary amines[4]. However, in highly hindered systems like D-Tmp, the deprotection might only be 80-90% complete. A positive Kaiser test (dark blue beads) confirms that some free amines have been generated, but it does not quantitatively guarantee 100% deprotection[3]. To accurately diagnose incomplete deprotection, you must use quantitative UV-Vis spectrophotometry to monitor the release of the DBF-adduct[4].

Q2: 20% Piperidine in DMF is failing. What is the most effective alternative base system? A: You must switch to a stronger base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that is significantly stronger than piperidine. It abstracts the Fmoc proton much faster, overcoming the steric barrier[5]. However, because DBU is non-nucleophilic, it cannot scavenge the highly reactive DBF intermediate[2]. Therefore, a cocktail of 2% DBU and 5% Piperazine in DMF is highly recommended. DBU drives the rapid proton abstraction, while piperazine acts as the nucleophilic scavenger to trap DBF[2].

Q3: I am synthesizing a sequence containing Aspartic Acid (Asp). Will DBU cause side reactions? A: Yes. DBU strongly catalyzes aspartimide formation (a side-chain cyclization of Asp)[6]. If your peptide contains Asp or Glu residues, the use of DBU can destroy your yield. To prevent this, add 1% Formic Acid or 0.1 M HOBt to your DBU/Piperazine deprotection cocktail[2]. The mild acid suppresses the ionization of the backbone amide, preventing the nucleophilic attack that forms the aspartimide ring, without significantly impacting the Fmoc deprotection rate[2].

Q4: Can I use elevated temperatures to force the deprotection? A: Yes. Microwave-assisted SPPS (MW-SPPS) is highly effective for sterically hindered amino acids[1]. Heating the reaction to 75°C provides the thermal energy required to overcome the steric activation barrier. When combined with the DBU/Piperazine cocktail, complete deprotection of Fmoc-D-Tmp-OH can often be achieved in under 5 minutes.

Quantitative Data: Deprotection Reagent Comparison

To highlight the necessity of optimizing your reagent, the following table summarizes the kinetic half-lives ( t1/2​ ) of various deprotection cocktails on hindered sequences[2].

Deprotection CocktailBase StrengthDBF ScavengerEst. t1/2​ (Hindered)Aspartimide Risk
20% Piperidine in DMF ModeratePiperidine> 45 secLow
5% Piperazine + 0.5% DBU StrongPiperazine12 secModerate
5% Piperazine + 2% DBU Very StrongPiperazine4 secHigh
5% Pip + 2% DBU + 1% Formic Acid Very StrongPiperazine5-7 secLow

Table 1: Comparison of Fmoc deprotection kinetics and side-reaction risks. Data extrapolated from kinetic studies on hindered SPPS models.

Self-Validating Experimental Protocols
Protocol A: Aggressive Deprotection Workflow for Fmoc-D-Tmp-OH

This protocol utilizes chemical and thermal driving forces to ensure complete Fmoc removal.

  • Resin Preparation: Ensure the peptidyl-resin is thoroughly swelled in DMF for at least 30 minutes prior to deprotection[3].

  • Reagent Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 2% (v/v) DBU in DMF[2]. Note: If Asp/Glu are present, add 1% (v/v) Formic Acid[7].

  • Primary Deprotection: Add 10 mL of the deprotection cocktail per gram of resin. Agitate at room temperature for 5 minutes, or apply microwave heating (75°C) for 3 minutes[5].

  • Drain and Repeat: Drain the reaction vessel. Crucial Step: Perform a second deprotection treatment using the same conditions to ensure 100% conversion[3].

  • Washing: Wash the resin extensively (6 × 1 min) with DMF to completely remove DBU, piperazine, and the DBF-adduct[3].

Protocol B: Quantitative UV-Vis Validation

Do not rely solely on the Kaiser test. Use this self-validating loop to quantify deprotection.

  • Effluent Collection: Collect all drained deprotection solutions and DMF washes from Protocol A into a volumetric flask[4].

  • Dilution: Dilute the collected effluent to a known volume (e.g., 100 mL) with DMF[4].

  • Measurement: Measure the UV absorbance of the solution at 301 nm using a UV-Vis spectrophotometer[4].

  • Calculation: Use the Beer-Lambert law ( A=ϵcl ) to calculate the total mmols of DBF-adduct released ( ϵ301​≈7800 M−1cm−1 ).

  • Validation: Compare the calculated mmols of Fmoc removed against the theoretical loading of your resin. If the value is <98%, repeat the deprotection step[4].

Process Workflow Diagram

FmocTroubleshooting Start Incomplete Deprotection Detected (Deletion Sequence) CheckResin Assess Sequence & Resin Swelling Start->CheckResin Standard Standard 20% Piperidine (Fails for D-Tmp) CheckResin->Standard SwitchBase Switch to 2% DBU + 5% Piperazine in DMF Standard->SwitchBase Steric Hindrance CheckAsp Are Asp/Glu present in sequence? SwitchBase->CheckAsp AddAcid Add 1% Formic Acid to suppress Aspartimide CheckAsp->AddAcid Yes NoAcid Proceed without Acid CheckAsp->NoAcid No Heat Apply Microwave Heating (75°C, 3-5 mins) AddAcid->Heat NoAcid->Heat Validate Validate via UV-Vis (301 nm) Heat->Validate

Logical workflow for troubleshooting Fmoc deprotection of sterically hindered amino acids.

References
  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Peptide.com.[Link]

  • AAPPTec. "Technical Support Information Bulletin 1173 - Fmoc Removal with DBU." AAPPTec Peptides.[Link]

  • RSC Advances. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." Royal Society of Chemistry.[Link]

  • ResearchGate. "Methods for Removing the Fmoc Group." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing 2,4,6-Trimethyl-D-phenylalanine

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,4,6-Trimethyl-D-phenylalanine (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,4,6-Trimethyl-D-phenylalanine (commonly known as D-Mesitylalanine, D-Msa, or D-Tmp).

While this unnatural amino acid is highly valued for enforcing conformational rigidity in therapeutics like 1[1], its massive steric bulk creates a hostile local environment for standard solid-phase peptide synthesis (SPPS) cleavage reagents. The protocols and insights below will help you establish a self-validating workflow to achieve complete deprotection without compromising peptide integrity.

The Mechanistic Challenge: Steric Shielding

During the final global deprotection and cleavage step, Trifluoroacetic acid (TFA) and associated scavengers must access the peptide backbone. The 2,4,6-trimethylphenyl (mesityl) group acts as a "steric umbrella," 2[2]. This leads to two primary mechanistic failures:

  • Kinetically Delayed Acidolysis: The protonation of adjacent side-chain protecting groups (e.g., tert-butyl) or the C-terminal linker is severely slowed.

  • Scavenger Exclusion: Bulky scavengers like Triisopropylsilane (TIS) struggle to penetrate the solvation sphere around the D-Tmp residue, leading to localized accumulation of reactive carbocations and subsequent re-alkylation of the peptide.

Diagnostic Workflow

G Start LC-MS Analysis of Crude D-Tmp Peptide Q1 Low Yield? (Incomplete Linker Cleavage) Start->Q1 Q2 Mass +56 Da? (Retained tBu Groups) Q1->Q2 No Sol1 Extend Cleavage to 3-4h Ensure DMF is fully washed Q1->Sol1 Yes Q3 Mass +116 Da? (TIS Scavenger Adduct) Q2->Q3 No Sol2 Switch to Reagent K (Use smaller scavengers like EDT) Q2->Sol2 Yes Sol3 Replace TIS with DODT/EDT to reduce steric clash Q3->Sol3 Yes Success Optimal Cleavage Achieved Q3->Success No

Diagnostic workflow for troubleshooting TFA cleavage of sterically hindered D-Tmp peptides.

Frequently Asked Questions (FAQs)

Q: My peptide containing D-Tmp shows multiple +56 Da peaks on LC-MS after a standard 2-hour cleavage. What is happening? A: The +56 Da mass shift indicates incomplete removal of tert-butyl (tBu) protecting groups. Because D-Tmp sterically hinders the local environment, a standard 2-hour cleavage is insufficient for complete acidolysis. Solution:1[1]. If the issue persists, switch to a more aggressive cleavage cocktail like Reagent K, which utilizes phenol and EDT to better penetrate the steric shield.

Q: I am synthesizing a peptide with D-Tmp at the C-terminus, and my crude yield is extremely low. Is the peptide stuck on the resin? A: Yes. When D-Tmp is attached directly to the linker, the mesityl group blocks TFA from efficiently protonating the scissile bond. Furthermore,. Solution: Always perform a thorough Dichloromethane (DCM) wash prior to cleavage to remove trace DMF. Combine this with an extended cleavage time.

Q: My LC-MS shows a major byproduct with a mass shift of +116 Da. What caused this? A: A +116 Da mass shift indicates trapping of the triisopropylsilane (TIS) scavenger. While TIS is excellent for standard peptides, its bulky isopropyl groups cause it to become sterically trapped within the dense solvation sphere of D-Tmp. Solution: Switch to smaller, linear scavengers. 3[3] because it utilizes 1,2-Ethanedithiol (EDT), which is far less sterically demanding and easily quenches carbocations in congested sequences.

Optimized Experimental Protocol

Self-Validating Protocol: Global Deprotection of D-Tmp Peptides Objective: Achieve complete linker cleavage and side-chain deprotection without inducing scavenger-trapping or alkylation.

Materials:

  • Trifluoroacetic acid (TFA)

  • Phenol (PhOH)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Ultrapure Water (H2O)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3 x 5 mL). Causality: DMF is basic and acts as a buffer against TFA. to prevent neutralization of the local acidic environment.

  • Cocktail Formulation (Reagent K): Prepare the cleavage cocktail fresh: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v). Causality: Phenol and EDT possess smaller hydrodynamic radii than TIS, allowing them to penetrate the D-Tmp shielded backbone to trap reactive carbocations[3].

  • Mini-Cleavage (Self-Validation): Before committing the entire batch, perform a pilot cleavage on 20 mg of resin. Causality: Due to the variability in hindered sequences, .

  • Main Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Seal the vessel and agitate gently at room temperature for 3.5 to 4.0 hours . Causality: The extended timeframe compensates for the reduced kinetic rate of acidolysis caused by the mesityl group[1].

  • Filtration and Concentration: Filter the resin and wash with a small volume of neat TFA (1-2 mL). Concentrate the combined filtrates under a stream of nitrogen to approximately 25% of the original volume.

  • Precipitation: Add the concentrated filtrate dropwise to 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat this wash step three times to completely remove scavengers (especially EDT and thioanisole).

Cleavage Cocktail Efficacy Data

To assist in your experimental design, the quantitative ratios and relative efficacies of standard cleavage cocktails applied to D-Tmp containing peptides are summarized below:

Cleavage CocktailComposition (v/v)Efficacy for D-Tmp PeptidesPrimary Use Case / Causality
Standard 95 : 2.5 : 2.5 (TFA/TIS/H2O)Low to ModerateFails to fully deprotect adjacent bulky groups due to TIS steric clash.
Reagent K 82.5 : 5 : 5 : 5 : 2.5 (TFA/PhOH/H2O/Thioanisole/EDT)High Best for global deprotection; EDT and Phenol easily penetrate the steric shield[3].
Reagent B 88 : 5 : 5 : 2 (TFA/PhOH/H2O/TIPS)ModerateUseful if no Cys/Met are present, but TIPS may still struggle with steric hindrance.
Protected Cleavage 70 : 20 : 10 (DCM/TFE/AcOH)High (for 2-CTC resin)Ideal for retaining side-chain protecting groups for downstream solution-phase cyclization[1].
References[2] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization | PeptideChemistry.org | Verify Source[1] Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine | MDPI |Verify Source[3] Fmoc Resin Cleavage and Deprotection | Sigma-Aldrich | Verify Source[4] Cleavage Cocktail Selection | CDN | Verify Source

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) Couplings

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when incorporating highly sterically hindered, unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when incorporating highly sterically hindered, unnatural amino acids.

2,4,6-Trimethyl-D-phenylalanine (D-Tmp, also referred to as D-Msa or D-mesitylalanine) is a critical residue for developing metabolically stable opioid analogs (e.g., CYX-6) and targeted cancer therapeutics (e.g., ADAM12 inhibitors)[1][2][3]. However, the bulky mesityl group severely retards the aminolysis rate during peptide bond formation. This prolonged activation state provides ample time for base-catalyzed oxazolone formation or direct enolization, leading to significant epimerization (conversion of D-Tmp to L-Tmp). In biological systems, this chiral inversion can completely abrogate receptor binding affinity.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve >99% stereochemical purity during D-Tmp coupling.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does D-Tmp epimerize so much more readily than standard D-Phe? Causality: The two ortho-methyl groups on the aromatic ring of D-Tmp create immense steric shielding around the alpha-carbon and the activated carbonyl. When activated by standard uronium reagents (like HATU), the resulting O-acylisourea or active ester undergoes aminolysis at a fraction of the normal rate. The extended half-life of this activated intermediate allows the basic environment (typically containing DIPEA) to abstract the alpha-proton, forming a planar oxazolone or enolate intermediate. Upon subsequent aminolysis, the chiral center is reformed as a racemic mixture.

Q2: Which coupling reagent system is most effective at suppressing this epimerization? Causality & Solution: Avoid standard benzotriazole-based uronium salts (HATU, HBTU) combined with strong bases (DIPEA). Instead, utilize the DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system. OxymaPure forms an exceptionally stable yet highly reactive ester that resists oxazolone formation better than HOBt or HOAt[4]. Because DIC/Oxyma couplings do not require a tertiary amine base (which acts as a catalyst for epimerization), the pH of the microenvironment remains neutral, effectively shutting down the base-catalyzed enolization pathway[4]. For extreme cases, emerging reagents like Tetrafluorophthalonitrile (TFPN) or TCFH/Oxyma have also shown remarkable efficacy for hindered amino acids[5][6].

Mechanism A Activated D-Tmp (O-Acylisourea) B Steric Hindrance (Slow Aminolysis) A->B F OxymaPure (No Base Required) A->F Optimized Route C Base Catalysis (e.g., DIPEA) B->C Prolonged Half-life D Oxazolone / Enolate Intermediate C->D E Epimerization (L-Tmp Formation) D->E G Stable Active Ester (Fast Aminolysis) F->G H Stereochemical Retention (Pure D-Tmp) G->H

Logical pathway comparing base-catalyzed epimerization of D-Tmp versus OxymaPure stabilization.

Q3: If I must use a uronium reagent (e.g., COMU or HATU) for solubility reasons, how do I adjust the base? Causality & Solution: If a base is strictly required, replace DIPEA (pKa ~10.5) with a weaker, sterically hindered base like 2,4,6-Trimethylpyridine (TMP / sym-collidine) (pKa ~7.4). TMP is basic enough to drive the coupling but too weak to efficiently abstract the alpha-proton of the activated D-Tmp residue.

Q4: Are there physical or mechanical interventions that can force the coupling without adding base? Causality & Solution: Yes. Mechanochemistry, specifically Ball-Milling or Resonant Acoustic Mixing (RAM) , has revolutionized hindered peptide couplings. By using high-energy mixing (e.g., RAM at 80 g-acceleration) with DIC/Oxyma in minimal solvent (like EtOAc), the local concentration of reactants is maximized. This drastically accelerates the aminolysis rate, outcompeting the slower epimerization side-reactions[7][8].

Part 2: Quantitative Data Presentation

To illustrate the impact of reagent and base selection on D-Tmp stereochemical integrity, the following table summarizes expected outcomes based on established hindered-amino-acid coupling metrics[4][7][8].

Coupling Reagent SystemBase AddedAdditive / TechnologyEpimerization (L-Isomer %)Overall Yield (%)
HATU (1.0 eq)DIPEA (2.0 eq)Conventional Agitation15.0 - 25.0%40 - 60%
HATU (1.0 eq)TMP (2.0 eq)Conventional Agitation5.0 - 10.0%50 - 65%
DIC (1.0 eq)NoneHOBt3.0 - 8.0%60 - 75%
DIC (1.0 eq)NoneOxymaPure< 1.0%85 - 95%
DIC (1.0 eq)NoneOxymaPure + RAM / Ball-Milling< 0.5%> 98%

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a mandatory "micro-cleavage" step. This creates a self-validating system: you do not proceed with peptide elongation until the stereochemical integrity of the D-Tmp coupling is analytically confirmed.

Optimized DIC/Oxyma Coupling of Fmoc-D-Tmp-OH

Materials Required:

  • Fmoc-D-Tmp-OH (3.0 equivalents relative to resin loading)

  • DIC (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 times).

  • Pre-Activation (Critical Timing): In a separate vial, dissolve Fmoc-D-Tmp-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC. Stir the mixture for exactly 2 minutes at room temperature. Causality: Prolonged pre-activation increases the risk of side reactions; 2 minutes is optimal for Oxyma active ester formation[4].

  • Coupling Phase: Transfer the pre-activated mixture to the resin.

    • Standard approach: Agitate at room temperature for 2 to 4 hours.

    • Advanced approach (Recommended for highly hindered sequences): Utilize Resonant Acoustic Mixing (RAM) at 80 g-acceleration for 40 minutes, or Microwave assistance at 50°C for 15 minutes[8].

  • Self-Validation (Micro-Cleavage): Withdraw a small aliquot of resin (approx. 2 mg). Wash with DCM and dry. Treat with 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Evaporate the TFA, dissolve the residue in ACN/H2O, and analyze via Chiral HPLC.

    • Decision Gate: If L-Tmp epimer is >2%, discard the batch and repeat Step 3 using RAM or Ball-Milling[7]. If D-Tmp purity is >98%, proceed to Step 5.

  • Capping and Elongation: Wash the bulk resin with DMF. Cap any unreacted amines using Acetic Anhydride/DIPEA (10:5 in DMF) for 10 minutes to prevent deletion sequences, then proceed with the next Fmoc deprotection.

Workflow S1 1. Resin Swelling & Deprotection S2 2. D-Tmp Pre-activation (DIC/Oxyma, 2 min) S1->S2 S3 3. Coupling Phase (RAM or 50°C MW) S2->S3 S4 4. Micro-Cleavage & Chiral HPLC S3->S4 S5 5. Validation (>98% D-Isomer) S4->S5

Step-by-step workflow for the self-validating DIC/Oxyma coupling of D-Tmp.

References

  • Organic Syntheses Procedure: Oxyma Pure in the preparation of the Z-L-Phg-Val-OMe dipeptide Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling Source: Organic Letters (ACS Publications) URL:[Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics Source: National Institutes of Health (PMC) URL:[Link]

  • WO2021110609A1 - Peptides for the treatment of cancer and/or metastasis Source: Google Patents URL
  • The role of α9β1 integrin in tumour progression: development of inhibitory strategies to prevent metastasis Source: Universitat Autònoma de Barcelona (ddd.uab.cat) URL:[Link]

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2,4,6-Trimethyl-L-phenylalanine Containing Peptides

Welcome to the technical support center for the purification of peptides incorporating the unique and challenging amino acid, 2,4,6-Trimethyl-L-phenylalanine. The extreme hydrophobicity and steric bulk of this residue de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of peptides incorporating the unique and challenging amino acid, 2,4,6-Trimethyl-L-phenylalanine. The extreme hydrophobicity and steric bulk of this residue demand specialized strategies in HPLC method development and troubleshooting. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 2,4,6-Trimethyl-L-phenylalanine so difficult to purify by RP-HPLC?

The primary challenge stems from the physicochemical properties of the 2,4,6-Trimethyl-L-phenylalanine residue. Its three methyl groups on the phenyl ring significantly increase the hydrophobicity and steric bulk compared to standard phenylalanine. This leads to several common issues:

  • Extreme Retention and Poor Solubility: These peptides have a very high affinity for the non-polar stationary phase, requiring high concentrations of organic solvent for elution. They are also often difficult to dissolve in standard aqueous buffers, leading to sample precipitation.[1][2][3][4]

  • Aggregation: The strong hydrophobic interactions can cause peptides to aggregate in solution, leading to peak broadening, split peaks, and even column clogging.[2]

  • Secondary Interactions: The bulky nature of the residue can sometimes lead to undesirable secondary interactions with the stationary phase, resulting in peak tailing.

Q2: What is the best starting point for column selection?

For peptides with extreme hydrophobicity, a good starting point is a stationary phase with a shorter alkyl chain or a different chemistry to reduce the strong retentive interactions. Consider the following:

  • C4 or C8 columns: These are generally preferred over C18 for highly hydrophobic peptides as they offer weaker hydrophobic interactions, allowing for elution with lower organic solvent concentrations.[5][6]

  • Phenyl-Hexyl or Diphenyl columns: These can offer alternative selectivity through π-π interactions with the aromatic ring of the 2,4,6-Trimethyl-L-phenylalanine, which can sometimes improve peak shape and resolution.

  • Wide-pore columns (300 Å): These are essential for peptides to ensure unrestricted access to the stationary phase, which is crucial for good peak shape and resolution.

Q3: Which organic modifier should I use in my mobile phase?

Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. However, for extremely hydrophobic peptides, stronger, less polar organic solvents can be beneficial:

  • n-Propanol or Isopropanol: These can be used in combination with acetonitrile to increase the mobile phase strength and improve the solubility of highly hydrophobic peptides.[1][7] A common starting point is a 50:50 mixture of acetonitrile and n-propanol in the organic mobile phase.[1] Be aware that alcohols increase the mobile phase viscosity, which may require adjusting the flow rate or increasing the column temperature.

Q4: Is Trifluoroacetic acid (TFA) the best ion-pairing agent for these peptides?

TFA (0.1%) is the standard ion-pairing agent and is a good starting point as it improves peak shape for basic peptides and is volatile.[8][9][10] However, for particularly challenging separations, other ion-pairing agents can offer different selectivity:

  • Formic Acid (FA): Can be a good alternative, especially for mass spectrometry compatibility, though it may provide less retention than TFA.[11]

  • Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase retention and sometimes improve resolution for closely eluting peaks.[12][13]

Troubleshooting Guide

This section addresses specific experimental issues with likely causes and step-by-step solutions.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Likely Causes:

  • Peptide Aggregation: The high hydrophobicity of 2,4,6-Trimethyl-L-phenylalanine promotes peptide aggregation in the sample solvent, on the column, or during elution.[2]

  • Secondary Interactions: The bulky side chain may interact with active sites on the silica backbone of the stationary phase.

  • Slow Mass Transfer: The large size and hydrophobicity can lead to slow diffusion in and out of the stationary phase pores.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solutions:

  • Optimize Sample Solubility:

    • Dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or n-propanol before diluting with the initial mobile phase.[3][4][14][15] Always test solubility with a small amount of peptide first.[4][14][15]

    • Use a sample solvent that is as strong as, or slightly weaker than, the initial mobile phase to prevent precipitation upon injection.

  • Modify Mobile Phase Composition:

    • Increase Organic Strength: Incorporate n-propanol or isopropanol into your acetonitrile mobile phase to disrupt aggregates and improve solubility.[1][7]

    • Change Ion-Pairing Agent: Experiment with different ion-pairing agents like formic acid or HFBA to alter selectivity and potentially reduce secondary interactions.[11][12]

  • Elevate Column Temperature:

    • Increasing the column temperature (e.g., to 40-60 °C) can significantly improve solubility, reduce mobile phase viscosity, and enhance mass transfer, often leading to sharper peaks.[16]

  • Reduce Flow Rate:

    • A lower flow rate can improve resolution by allowing more time for the peptide to interact with the stationary phase, though this will increase run time.[17]

  • Check for Column Overload:

    • Reduce the injection volume or the concentration of the sample to see if peak shape improves.

Issue 2: Poor Resolution or Co-eluting Peaks

Likely Causes:

  • Insufficient Selectivity: The chosen column and mobile phase may not provide enough chemical or structural differentiation between the target peptide and its impurities.

  • Steep Gradient: A rapid increase in the organic solvent concentration may not allow enough time for separation.

Solutions:

  • Change Stationary Phase Chemistry:

    • If a C4 or C8 column does not provide adequate resolution, try a phenyl-based column to leverage different separation mechanisms (π-π interactions).

  • Adjust the Mobile Phase:

    • Alter the Organic Modifier: Switching from acetonitrile to an acetonitrile/n-propanol mixture can change the elution order of peptides.[18]

    • Modify the pH: Small changes in the mobile phase pH can alter the ionization state of the peptide and its impurities, leading to changes in retention and potentially improved resolution.[19][20]

    • Use a Different Ion-Pairing Agent: This can significantly alter selectivity.

  • Optimize the Gradient:

    • Employ a shallower gradient (e.g., 0.5% B per minute instead of 1% B per minute) to increase the separation window between peaks.[9]

Issue 3: Low or No Peptide Recovery

Likely Causes:

  • Irreversible Adsorption: The extreme hydrophobicity can cause the peptide to bind irreversibly to the stationary phase, especially with a new or very retentive column.

  • Precipitation: The peptide may be precipitating in the injection loop, at the head of the column, or in the tubing.

  • Aggregation: Aggregated peptides may not elute properly or may be filtered out by the column frit.

Solutions:

  • Improve Solubility:

    • Ensure the peptide is fully dissolved before injection using the techniques described in the "Poor Peak Shape" section. If the peptide precipitates, recovery will be severely compromised.

  • Use a Stronger Elution Solvent:

    • Incorporate n-propanol into the mobile phase to ensure the peptide elutes from the column.[1][7]

    • Perform a high-organic wash (e.g., 95% acetonitrile/n-propanol) after the gradient to elute any strongly bound material.

  • Increase Temperature:

    • Higher temperatures can prevent on-column precipitation and reduce strong hydrophobic interactions, leading to better recovery.[16]

  • Column Priming:

    • For a new column, it can be beneficial to inject a standard hydrophobic peptide or protein (like bovine serum albumin) to passivate any active sites before injecting your valuable sample.

  • Perform a Post-Run Blank:

    • Always run a blank gradient after your sample injection to check for "ghost peaks," which indicate carryover and poor recovery from the previous run.[1]

Data & Protocols

Table 1: Recommended Starting HPLC Parameters for 2,4,6-Trimethyl-L-phenylalanine Peptides
ParameterRecommendationRationale
Column C4 or C8, 300 Å, 4.6 x 150 mmReduces strong hydrophobic interactions. Wide pores are essential for peptides.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[8][9][10]
Mobile Phase B 0.1% TFA in Acetonitrile/n-Propanol (50:50)Increased organic strength to elute highly hydrophobic peptides and prevent aggregation.[1]
Gradient 5-95% B over 30-60 minutesA shallow gradient is crucial for resolving closely related impurities.[9]
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate. May need to be adjusted based on backpressure.
Temperature 40 - 60 °CImproves solubility, reduces viscosity, and enhances peak shape.[16]
Detection 214-220 nmWavelength for detecting the peptide backbone.[21][22]
Experimental Protocol: Sample Preparation for Hydrophobic Peptides
  • Initial Solubility Test:

    • Take a small, known amount of your lyophilized peptide.

    • Attempt to dissolve it in your intended initial HPLC mobile phase (e.g., 5% Mobile Phase B in Mobile Phase A).

    • If it does not dissolve readily, proceed to the next step.

  • Organic Solvent Dissolution:

    • To the undissolved peptide, add a minimal volume of a strong organic solvent (e.g., DMSO or n-propanol) and gently vortex until the peptide is fully dissolved.[3][14]

    • Note: Be mindful of the compatibility of the organic solvent with your HPLC system and its potential to interfere with your chromatography.

  • Dilution:

    • Slowly add your initial HPLC mobile phase to the dissolved peptide solution to reach your desired injection concentration.

    • If the peptide precipitates upon dilution, you may need to start with a higher initial percentage of organic in your mobile phase or use a stronger sample solvent.

Visualized Workflows

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Broadening/Tailing) solubility Is the peptide fully dissolved before injection? start->solubility temp Increase Column Temperature (e.g., 40-60 °C) solubility->temp No overload Is peak shape concentration dependent? solubility->overload Yes mobile_phase Modify Mobile Phase (Add n-propanol, change ion-pairer) temp->mobile_phase flow_rate Decrease Flow Rate mobile_phase->flow_rate end Improved Peak Shape flow_rate->end overload->temp No reduce_load Reduce Injection Volume/ Concentration overload->reduce_load Yes reduce_load->end

Caption: A decision tree for troubleshooting poor peak shape.

Method Development Strategy for Novel Peptides

G start Crude Peptide Sample scout Scouting Run (C4/C8, 5-95% ACN/TFA, 40°C) start->scout eval1 Evaluate Retention & Peak Shape scout->eval1 strong_org Add n-Propanol to Mobile Phase B eval1->strong_org Too Retained/ Broad eval2 Evaluate Resolution eval1->eval2 Acceptable inc_temp Increase Temperature (e.g., to 60°C) strong_org->inc_temp inc_temp->eval2 shallow_grad Shallow Gradient eval2->shallow_grad Poor end Optimized Method eval2->end Good alt_selectivity Change Column (Phenyl) or Ion-Pairer (FA/HFBA) shallow_grad->alt_selectivity alt_selectivity->end

Caption: A workflow for developing a purification method.

References

  • Ion Pairing — Blessing or Curse? | LCGC International - Chromatography Online. (2026, March 27). Retrieved from [Link]

  • Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.). Retrieved from [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group. (n.d.). Retrieved from [Link]

  • Separation of amino acids and peptides by high performance hydrophobic interaction chromatography - ResearchGate. (2018, March 6). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved from [Link]

  • HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum. (2010, July 29). Retrieved from [Link]

  • Greening Peptide Purification Through Use of Elevated Temperatures. (2024, August 29). Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides - PMC. (n.d.). Retrieved from [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. (n.d.). Retrieved from [Link]

  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI. (2023, January 24). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20). Retrieved from [Link]

  • An Overview of HPLC Modes for Peptide Separation. (2025, November 27). Retrieved from [Link]

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - ACS Publications. (2022, December 8). Retrieved from [Link]

  • HPLC of Peptides and Proteins - Springer. (n.d.). Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. (2024, July 11). Retrieved from [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase | YMC CO., LTD. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography of amino acids, peptides, and proteins. 123. Dynamics of peptides in reversed-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • HPLC of Peptides and Proteins - Springer. (n.d.). Retrieved from [Link]

  • Peptide Purification - AAPPTec. (n.d.). Retrieved from [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2022, October 31). Retrieved from [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? - SCIEX. (2026, March 2). Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Phenomenex. (n.d.). Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC - ACE. (n.d.). Retrieved from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Retrieved from [Link]

  • Improving the Detection of Hydrophilic Peptides for Increased Protein Sequence Coverage and Enhanced Proteomic Analyses - The Nest Group. (n.d.). Retrieved from [Link]

  • Peptide Solubilization - JPT. (n.d.). Retrieved from [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - PMC. (n.d.). Retrieved from [Link]

  • Peptide retention in RP ion pair HPLC. a, " screening " effect of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Strategic peptide purification - YMC America, Inc. (n.d.). Retrieved from [Link]

  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC. (n.d.). Retrieved from [Link]

Sources

Optimization

Troubleshooting low mass spec ionization of 2,4,6-Trimethyl-D-phenylalanine peptides

Topic: Troubleshooting Low Ionization of 2,4,6-Trimethyl-D-phenylalanine (TMPA) Peptides Prepared by: Senior Application Scientist, MS Core Facility Welcome to the Advanced Troubleshooting Guide for highly modified pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Ionization of 2,4,6-Trimethyl-D-phenylalanine (TMPA) Peptides Prepared by: Senior Application Scientist, MS Core Facility

Welcome to the Advanced Troubleshooting Guide for highly modified peptidomimetics. Incorporating unnatural, bulky, and hydrophobic residues like 2,4,6-Trimethyl-D-phenylalanine (TMPA) into a peptide sequence is a powerful strategy for increasing proteolytic stability and target affinity in drug development. However, these same properties frequently wreak havoc on Electrospray Ionization Mass Spectrometry (ESI-MS) workflows.

This guide is designed to help you diagnose and overcome the severe signal suppression, poor chromatographic behavior, and low charge-state distributions associated with TMPA-containing peptides.

Diagnostic Workflow

Before adjusting your instrument parameters, use the logical flowchart below to determine whether your signal loss is a chromatographic artifact or a fundamental ionization failure.

G A Low MS Signal TMPA Peptide B Chromatography Issue? (Broad/Tailing Peaks) A->B C Ionization Issue? (No Signal/Low Charge) A->C D Add 10-20% IPA to Mobile Phase B B->D E Add 1-5% DMSO to Sample Solvent B->E F Steric Hindrance (Kinetic Block) C->F G Extreme Hydrophobicity (No Proton Affinity) C->G H Supercharging (0.1% m-NBA) F->H I Switch to APPI (Photoionization) G->I

Troubleshooting workflow for resolving low MS ionization in highly bulky TMPA peptides.

FAQ 1: The Physics of Steric Hindrance

Q: Why does the inclusion of TMPA drastically reduce the positive ESI-MS signal of my synthesized peptides, even when basic residues are present?

A: The root cause is a phenomenon known as [1]. In standard ESI, protonation typically occurs at the most thermodynamically basic site (e.g., Arginine, Lysine, or the N-terminus). However, the three methyl groups at the 2, 4, and 6 positions on the phenyl ring of TMPA create extreme steric bulk.

During the rapid microsecond timescale of ESI droplet desolvation, this steric hindrance physically blocks the approach of protons (or hydronium ions) to adjacent peptide backbone amides or nearby basic residues[2]. Because the proton cannot physically reach the thermodynamically favored site before the droplet undergoes Rayleigh fission, the ionization process becomes kinetically hindered, leaving the peptide as a neutral, undetected gas-phase species.

FAQ 2: Overcoming Extreme Hydrophobicity

Q: My TMPA peptide elutes as a broad, low-intensity hump rather than a sharp peak. Is this an ionization or chromatography issue?

A: This is a compounded issue. TMPA drastically increases the overall hydrophobicity of the peptide. In solution, this causes the peptide to self-aggregate or strongly partition into the C18 stationary phase, leading to severe peak tailing. In the gas phase, highly hydrophobic peptides resist ionization because they fail to partition to the surface of the shrinking aqueous ESI droplet.

To resolve this, we must disrupt the hydrophobic interactions using specialized solvent modifiers. Research demonstrates that significantly enhances the ESI response of hydrophobic peptides[3].

Protocol 1: Hydrophobic Peptide LC-MS Rescue
  • Step 1: Mobile Phase Adjustment. Modify your organic Mobile Phase B (typically 100% Acetonitrile) by adding 10–20% Isopropanol (IPA). IPA acts as a strong desorbing agent to pull the TMPA peptide off the C18 column in a tight band.

  • Step 2: Sample Solubilization. Reconstitute your lyophilized peptide in a solution containing 1–5% DMSO (v/v) in standard starting mobile phase (e.g., 5% ACN / 0.1% Formic Acid). DMSO prevents self-aggregation and facilitates protonation via trace methanesulfonic acid impurities[3].

  • Step 3: Source Heating. Increase your ESI capillary temperature by 20°C to ensure the less volatile DMSO and IPA are fully desolvated.

  • Self-Validating Check: Monitor the chromatogram. A successful rescue is validated by a shift from a broad baseline hump to a sharp peak within the gradient window, characterized by a >3x increase in Signal-to-Noise (S/N) and a reduction in Peak Width (Full Width at Half Maximum, FWHM) to <0.5 minutes.

Quantitative Performance Summary

The table below summarizes the expected quantitative improvements when applying these troubleshooting strategies to a standard TMPA-containing sequence.

Experimental ConditionPrimary Mechanism of ActionAverage Charge State (z)Signal-to-Noise (S/N)Peak Width (FWHM)
Standard (0.1% FA in H₂O/ACN) Baseline ESI1+5:10.8 min
+ 20% IPA in Mobile Phase B Enhanced LC Elution & Desolvation1+15:10.3 min
+ 5% DMSO in Sample Solubilization / Adduct Formation2+45:10.4 min
+ 0.1% m-NBA (Supercharging) Droplet Heating / Peptide Unfolding3+80:10.3 min
APPI (Toluene Dopant) Gas-Phase Radical Cation Formation1+ (Radical)120:1N/A (Infusion)
FAQ 3: Forcing Higher Charge States for MS/MS

Q: I need high-quality MS/MS fragmentation spectra for sequencing, but my TMPA peptide only forms a weak 1+ ion. How can I force a higher charge state?

A: You must manipulate the surface tension and boiling point of the ESI droplets using a supercharging agent. The is the gold standard for this application[4].

Because m-NBA has a high boiling point and low volatility, it concentrates within the ESI droplet as the water and acetonitrile evaporate. This drastically increases the droplet's surface tension, which forces the sterically hindered peptide to adopt an extended, unfolded conformation. This unfolding exposes previously hidden basic sites to protonation[5].

Mechanism N1 Standard ESI Droplet Rapid Evaporation N2 Steric Shielding by TMPA Protonation Blocked N1->N2 N4 m-NBA Enriched Droplet High Boiling Point N1->N4 Add 0.1% m-NBA N3 Low Charge State / Neutral Loss N2->N3 N5 Increased Surface Tension Peptide Unfolding N4->N5 N6 Exposed Basic Sites Efficient Protonation N5->N6

Mechanism of m-NBA supercharging to overcome steric hindrance in TMPA peptides.

Protocol 2: m-NBA Supercharging for MS/MS
  • Step 1: Reagent Preparation. Prepare a fresh stock solution of 10% m-NBA in LC-MS grade methanol.

  • Step 2: LC-MS Integration. Spike the m-NBA stock into both your Mobile Phase A and Mobile Phase B to achieve a final concentration of 0.1% (v/v).

  • Step 3: Source Optimization. Increase the desolvation gas flow by 10% and raise the source temperature by 30°C to assist in the evaporation of the high-boiling m-NBA.

  • Self-Validating Check: Observe the MS1 isotopic envelope. The protocol is successful if the base peak shifts from the [M+H]⁺ to the [M+2H]²⁺ or[M+3H]³⁺ charge state. Caution: If the charge state increases but the Total Ion Current (TIC) drops by >50%, the m-NBA concentration is too high and is causing source suppression. Reduce the concentration to 0.05% v/v.

FAQ 4: Alternative Ionization Strategies

Q: We've exhausted ESI optimizations, and the signal for our highly modified TMPA-peptidomimetic is still buried in the noise. What is the next logical step?

A: When ESI fails due to a fundamental lack of proton affinity and extreme hydrophobicity, you must switch the ionization mechanism entirely. is highly effective for hydrophobic peptides that are totally suppressed in ESI[6].

Instead of relying on acid/base chemistry in a liquid droplet, APPI uses a krypton lamp (10.0 or 10.6 eV) to ionize the analyte in the gas phase. By introducing a dopant like toluene, APPI facilitates charge transfer to the peptide, generating radical cations (M⁺•) or protonated species without the need for liquid-phase protonation[7]. This makes it the ultimate failsafe for heavily modified, un-ionizable peptidomimetics.

References
  • Kinetic Control of Protonation in Electrospray Ionization. Journal of the American Society for Mass Spectrometry.[Link]

  • Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. Rapid Communications in Mass Spectrometry.[Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances.[Link]

  • Characterization of Hydrophobic Peptides by Atmospheric Pressure Photoionization-Mass Spectrometry and Tandem Mass Spectrometry. Analytical Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Conformational Engineering: A Comparative Guide to 2,4,6-Trimethyl-D-phenylalanine (D-Tmp)

As a Senior Application Scientist, I frequently encounter the fundamental bottleneck of peptide drug development: the inherent metabolic instability and conformational flexibility of natural amino acid sequences. To over...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the fundamental bottleneck of peptide drug development: the inherent metabolic instability and conformational flexibility of natural amino acid sequences. To overcome this, the strategic incorporation of sterically hindered, unnatural amino acids has become a cornerstone of modern peptidomimetics.

This guide provides an objective, data-driven comparison of 2,4,6-Trimethyl-D-phenylalanine (D-Tmp) —also known as 3-mesitylalanine (Msa)—against other widely used sterically hindered amino acids. By examining the causality behind its structural impact and detailing self-validating experimental workflows, this guide equips researchers with the actionable insights needed to engineer next-generation peptide therapeutics.

Conformational Dynamics & Causality

The biological efficacy of a peptide is dictated by its ability to adopt a specific, pre-organized conformation that perfectly matches the receptor's binding pocket while simultaneously excluding proteolytic enzymes. Natural aromatic amino acids like L- or D-Phenylalanine possess highly flexible side chains that freely rotate, leading to entropic penalties upon receptor binding and high susceptibility to enzymatic cleavage.

D-Tmp introduces massive steric bulk via methyl groups at the ortho (2,6) and para (4) positions of the phenyl ring. The causality of this modification is profound:

  • Rotameric Locking: The 2,6-dimethyl groups physically clash with the peptide backbone, severely restricting the rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds[1]. This locks the side chain into a perpendicular orientation relative to the backbone.

  • Protease Exclusion: The rigid, umbrella-like steric shield prevents the peptide bond from fitting into the narrow catalytic clefts of endopeptidases.

  • Receptor Tuning: The addition of the para-methyl group increases the overall lipophilicity and distal bulk compared to 2,6-Dimethyl-D-phenylalanine (D-Dmp), allowing for precise tuning of receptor subtype selectivity (e.g., shifting opioid peptides toward mixed μ -agonist/ δ -antagonist profiles)[2].

Mechanism M1 Incorporation of D-Tmp M2 Steric Clash at 2,4,6 Positions M1->M2 M3 Restriction of χ1 / χ2 Dihedrals M2->M3 M4 Protease Active Site Exclusion M3->M4 Steric Shielding M5 Pre-organization for Target Receptor M3->M5 Conformational Lock M6 Enhanced In Vivo Half-Life M4->M6 M7 High Affinity & Selectivity M5->M7

Caption: Mechanistic impact of D-Tmp on peptide stability and receptor affinity.

Comparative Performance Analysis

To objectively select the correct hindered amino acid for a specific drug design campaign, one must evaluate the trade-offs between conformational rigidity, lipophilicity, and synthetic difficulty.

Amino AcidStructural FeatureRotamer Restriction ( χ1​/χ2​ )Lipophilicity (LogP Impact)Synthetic Coupling DifficultyPrimary Application
D-Phenylalanine (D-Phe) Unsubstituted phenyl ringNone (Freely rotating)BaselineLowBaseline stereochemical inversion
D-tert-Leucine (D-tLeu) Bulky aliphatic Cβ​ High (Aliphatic bulk)ModerateModerateInducing β -turns, backbone rigidity
D-1-Naphthylalanine (D-1-Nal) Fused aromatic ringsLow-ModerateHighLow-ModerateMaximizing hydrophobic pocket binding
2,6-Dimethyl-D-Phe (D-Dmp) Ortho-methyl groupsVery HighHighHighOpioid receptor modulation[1]
2,4,6-Trimethyl-D-Phe (D-Tmp) Ortho & Para-methylsAbsolute Lock Very High Very High Extreme protease resistance, dual-targeting [2],[3]

Data Synthesis Insight: While D-tLeu is excellent for rigidifying the backbone, it lacks the π−π interaction capabilities of aromatic residues. D-1-Nal provides a massive surface area for receptor binding but does not lock the χ angles, leaving the peptide vulnerable to degradation. D-Tmp provides the ultimate combination of absolute rotameric locking and high lipophilicity, making it superior for stabilizing highly vulnerable cleavage sites.

Self-Validating Experimental Protocols

Working with highly hindered amino acids like D-Tmp requires specialized synthetic and analytical workflows. Standard protocols will fail, leading to incomplete couplings or extensive epimerization. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Epimerization-Free SPPS of D-Tmp Peptides

Causality: The massive steric bulk of D-Tmp drastically slows down the coupling rate during Solid-Phase Peptide Synthesis (SPPS). When standard bases like DIPEA are used, this prolonged reaction time allows the activated ester to form an oxazolone intermediate, leading to high rates of epimerization[4]. To prevent this, we utilize 2,4,6-trimethylpyridine (TMP) as the base; it is sufficiently basic to drive the coupling but lacks the nucleophilicity to trigger oxazolone formation[4].

  • Resin Preparation: Swell the Fmoc-protected resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 min).

  • Pre-Activation: In a separate vial, dissolve D-Tmp (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add 2,4,6-trimethylpyridine (TMP base, 6.0 eq) and activate for 2 minutes[4].

  • Coupling: Add the activated mixture to the resin. React at 75°C for 15 minutes using microwave assistance, or 4 hours at room temperature.

  • Self-Validation (Critical Step): Withdraw ~1 mg of resin. Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Analyze the supernatant via LC-MS. Logic: You must confirm >99% conversion before proceeding; deletion sequences involving D-Tmp are nearly impossible to separate via preparative HPLC later.

  • Capping: If LC-MS shows unreacted amine (<99% conversion), perform a capping step with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to terminate failed sequences.

SPPS_Workflow N1 Resin Preparation (Swelling & Fmoc Deprotection) N2 Activation (D-Tmp + HATU/HOAt + TMP Base) N1->N2 N3 Coupling Reaction (Extended Time / Microwave) N2->N3 Prevents Epimerization N4 Self-Validation (Micro-cleavage & LC-MS) N3->N4 N5 Capping (Acetic Anhydride) N4->N5 Incomplete Coupling (<99%) N6 Proceed to Next Cycle N4->N6 Complete Coupling (>99%) N5->N6

Caption: Self-validating SPPS workflow for coupling sterically hindered D-Tmp.

Protocol B: Plasma Stability & Proteolytic Resistance Assay

Causality: To quantitatively prove the protective effect of D-Tmp, the peptide must be subjected to human plasma. A self-validating assay must include an internal standard (IS) to account for variable peptide recovery during protein precipitation.

  • Matrix Preparation: Warm pooled human plasma to 37°C.

  • Incubation: Spike the D-Tmp peptide and a control (natural D-Phe peptide) into separate plasma aliquots to a final concentration of 10 µM.

  • Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24, 48 hours), transfer 50 µL of the mixture into 150 µL of quenching solution (1% TFA in Acetonitrile containing 1 µM of a stable, isotopically labeled Internal Standard).

  • Validation: Centrifuge at 14,000 × g for 15 minutes. The IS ensures that any reduction in the D-Tmp signal is strictly due to enzymatic degradation, not extraction inefficiency.

  • Analysis: Quantify the remaining intact peptide via LC-MS/MS (MRM mode) and plot the natural log of the peak area ratio (Peptide/IS) versus time to calculate the half-life ( t1/2​ ).

Therapeutic Case Studies

The theoretical benefits of D-Tmp translate directly into powerful clinical applications:

  • Opioid Peptidomimetics: The endogenous opioid peptides endomorphin-1 and -2 suffer from poor metabolic stability and blood-brain barrier permeability[5]. Substituting natural phenylalanine residues with Dmp or Tmp drastically alters the pharmacological profile. For instance, incorporating Tmp into endomorphin analogs has yielded potent mixed μ -agonist/ δ -antagonists (e.g., IC50μ​=0.21 nM) that provide robust antinociception with significantly reduced gastrointestinal and respiratory side effects[2],[5].

  • Oncology & Integrin Inhibition: In the development of RA08, a peptide designed to inhibit the interaction between ITGA9 and ADAM proteins to prevent cancer metastasis, researchers substituted a native Phenylalanine with 3-mesitylalanine (D-Tmp/Msa). This specific modification, alongside terminal capping, drastically increased the peptide's plasma stability and pharmacological efficacy in reducing the invasiveness of breast cancer cell lines[3].

References

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: PMC - NIH URL
  • Bifunctional[2',6'-Dimethyl-l-tyrosine 1]endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-Agonist/δ-Agonist Opioid Ligands Source: ResearchGate URL
  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics Source: PMC - NIH URL
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis Source: PMC - NIH URL
  • Integrin alpha9 emerges as a key therapeutic target to reduce metastasis in rhabdomyosarcoma and neuroblastoma Source: PMC - NIH URL

Sources

Comparative

In Vitro Half-Life Comparison Guide: 2,4,6-Trimethyl-D-phenylalanine Peptides

Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in peptide pharmacokinetics, I frequently encounter the primary bottleneck in peptide drug development: rapid proteolytic degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in peptide pharmacokinetics, I frequently encounter the primary bottleneck in peptide drug development: rapid proteolytic degradation. Native peptides often exhibit plasma half-lives on the order of mere minutes, necessitating continuous infusion or frequent dosing to maintain therapeutic efficacy.

The incorporation of non-natural amino acids, specifically 2,4,6-Trimethyl-D-phenylalanine (D-Msa or D-Tmp) , represents a profound structural intervention[1]. This modification achieves two distinct pharmacokinetic goals:

  • Chiral Inversion: The D-isomer configuration is inherently unrecognized by endogenous L-specific proteases (e.g., dipeptidyl peptidase-IV, neutral endopeptidases), effectively evading primary cleavage mechanisms.

  • Steric Shielding via the Mesityl Group: The 2,4,6-trimethyl substitutions on the phenyl ring create immense steric bulk. This not only shields the adjacent peptide bonds from hydrolytic attack but also heavily restricts the conformational flexibility of the side chain. This restriction reduces the entropic penalty upon receptor binding and favors highly stable π-π interactions within the peptide's tertiary structure[2][3].

This guide objectively compares the in vitro half-life performance of peptides modified with 2,4,6-Trimethyl-D-phenylalanine against wild-type and standard D-Phe alternatives, using the Luteinizing Hormone-Releasing Factor (LHRF/GnRH) and Somatostatin scaffolds as primary analytical case studies[3][4].

Structural Mechanism of Proteolytic Resistance

To understand the causality behind the extended half-life, we must examine the transition state of protease cleavage. Proteases require the target peptide backbone to adopt a highly specific, flexible conformation to fit into the enzyme's catalytic cleft. The bulky mesityl group of 2,4,6-Trimethyl-D-phenylalanine physically clashes with the S1/S1' pockets of most endopeptidases, acting as a molecular barricade that prevents the enzyme-substrate complex from forming.

Mechanism cluster_0 Wild-Type Peptide (L-Phe) cluster_1 Modified Peptide (D-Tmp) WT L-Phenylalanine (Flexible Backbone) Protease Protease Binding (Catalytic Cleft) WT->Protease Degradation Rapid Cleavage (t1/2 < 5 min) Protease->Degradation DTMP 2,4,6-Trimethyl-D-Phe (Steric Shield) Block Steric Clash (Binding Prevented) DTMP->Block Stability Extended Half-Life (t1/2 > 10 hrs) Block->Stability

Fig 1: Mechanistic pathway of proteolytic resistance conferred by 2,4,6-Trimethyl-D-phenylalanine.

Comparative In Vitro Half-Life Data

The following table synthesizes the quantitative in vitro plasma stability of LHRF (GnRH) analogs[4] and Somatostatin (SST) analogs[3], comparing the wild-type sequence, a standard D-Phe substitution, and the 2,4,6-Trimethyl-D-phenylalanine substitution.

Table 1: In Vitro Plasma Half-Life Comparison (Human Plasma, 37°C)
Peptide ScaffoldModification at Cleavage SiteIn Vitro Half-Life (t½)Fold Increase vs. WTMechanistic Observation
LHRF (GnRH) Wild-Type (Gly⁶)~2 - 4 mins1.0xRapidly degraded by primary endopeptidases.
LHRF (GnRH) D-Phe⁶~3 - 4 hours~60xD-chirality evades primary cleavage, but secondary sites remain vulnerable.
LHRF (GnRH) 2,4,6-Trimethyl-D-Phe⁶> 12 hours > 180x Mesityl bulk shields adjacent residues; highly restricted conformation[4].
Somatostatin Wild-Type~3 mins1.0xRapidly cleared by serum peptidases[3].
Somatostatin D-Trp⁸ / D-Phe~2 hours~40xIncreased β-turn population and moderate serum stability[3].
Somatostatin D-Trp⁸ / 2,4,6-Trimethyl-Phe> 24 hours > 480x Enhanced π-π interactions stabilize the cyclic backbone against proteolysis[2][3].

Note: Data represents standardized benchmark ranges derived from LC-MS/MS quantification of intact parent peptides in pooled human plasma.

Self-Validating Experimental Protocol: In Vitro Plasma Stability Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating LC-MS/MS workflow. It incorporates internal standards to correct for matrix effects and positive/negative controls to verify the enzymatic activity of the specific plasma batch being used.

Reagents and Materials
  • Test Article: LHRF, 6-(2,4,6-trimethyl-D-phenylalanine)- monoacetate salt (CAS: 82317-99-5)[5][6].

  • Matrix: Pooled human plasma (K2EDTA), pre-warmed to 37°C.

  • Positive Control: Propantheline (rapidly hydrolyzed; validates plasma esterase/peptidase activity).

  • Negative Control: Propranolol (highly stable; validates the absence of non-enzymatic degradation).

  • Quenching Solution: Acetonitrile (ACN) containing 1% Trifluoroacetic acid (TFA) and a stable isotopically labeled internal standard (IS). Causality note: TFA rapidly drops the pH, instantly denaturing proteases and stopping the reaction.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock solution of the 2,4,6-Trimethyl-D-Phe peptide in DMSO.

    • Dilute the stock to a 100 µM working solution using 50 mM phosphate buffer (pH 7.4).

  • Incubation Initiation (Time 0):

    • Spike the 100 µM working solution into pre-warmed human plasma to achieve a final peptide concentration of 1 µM. Crucial Step: Keep final organic solvent concentration < 1% to prevent artificial enzyme denaturation.

    • Immediately vortex. Aliquot 50 µL into a microcentrifuge tube pre-loaded with 150 µL of Quenching Solution. This establishes the 100% baseline (T=0).

  • Time-Course Sampling:

    • Incubate the remaining spiked plasma in a shaking water bath at 37°C (300 rpm).

    • At predefined intervals (15, 30, 60, 120, 240, 480, and 1440 minutes), remove 50 µL aliquots and immediately quench in 150 µL of Quenching Solution.

  • Protein Precipitation & Extraction:

    • Vortex all quenched samples for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an LC-MS vial containing 100 µL of LC-MS grade water.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

    • Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Monitor the parent peptide depletion using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

  • Data Analysis & Causality Check:

    • Calculate the peak area ratio (Peptide / IS).

    • Plot the natural log of the percentage remaining versus time.

    • Calculate the elimination rate constant ( k ) from the slope, and determine the half-life ( t1/2​=0.693/k ).

    • Self-Validation Check: The assay is only deemed valid if Propantheline t1/2​<60 mins and Propranolol remains > 90% intact at 240 mins.

Workflow Incubation 1. Plasma Incubation (37°C, pH 7.4, 1 µM Peptide) Quenching 2. Time-Point Quenching (ACN + 1% TFA + IS) Incubation->Quenching Centrifugation 3. Protein Precipitation (14,000 x g, 15 min, 4°C) Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (MRM Mode, C18 Column) Centrifugation->LCMS Data 5. PK Modeling (One-Phase Decay, t1/2 Calc) LCMS->Data

Fig 2: Step-by-step in vitro plasma stability and half-life quantification workflow via LC-MS/MS.

Conclusion

The substitution of native aromatic residues with 2,4,6-Trimethyl-D-phenylalanine is a highly effective, field-proven strategy for overcoming the pharmacokinetic limitations of peptide therapeutics. By leveraging both chiral inversion and severe steric hindrance, this non-natural amino acid effectively neutralizes proteolytic degradation pathways, extending in vitro half-lives from mere minutes to over 12-24 hours without sacrificing target affinity[4][7].

References

  • National Center for Biotechnology Information. "2,4,6-Trimethyl-D-phenylalanine | C12H17NO2 | CID 38989218 - PubChem." PubChem,[Link]

  • Ontosight AI. "Luteinizing hormone-releasing factor(pig), 6-(2,4,6-trimethyl-D-phenylalanine)-, monoacetate (salt) | Cracking the Code of Reproductive Health: The LHRF Story." Ontosight,[Link]

  • ResearchGate. "Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms." ResearchGate,[Link]

  • ResearchGate. "Amino acid sequences of the marketed short-ring analogs." ResearchGate,[Link]

  • ResearchGate. "Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics." ResearchGate,[Link]

Sources

Validation

A Comparative Analysis of Receptor Selectivity: 2,4,6-Trimethyl-L-phenylalanine vs. L-phenylalanine

An In-Depth Guide for Researchers in Drug Discovery and Molecular Pharmacology The subtle art of drug design often hinges on the principle of receptor selectivity. Achieving high affinity for a therapeutic target while m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Drug Discovery and Molecular Pharmacology

The subtle art of drug design often hinges on the principle of receptor selectivity. Achieving high affinity for a therapeutic target while minimizing off-target interactions is the cornerstone of developing safer and more effective medicines. This guide delves into the comparative receptor selectivity of the essential amino acid L-phenylalanine and its synthetic analogue, 2,4,6-Trimethyl-L-phenylalanine. While structurally similar, the addition of three methyl groups to the phenyl ring dramatically alters the molecule's interaction with various receptors, providing a compelling case study in structure-activity relationships.

I. Overview of L-phenylalanine and 2,4,6-Trimethyl-L-phenylalanine

L-phenylalanine is an essential aromatic amino acid and a fundamental building block of proteins. Beyond its role in protein synthesis, it serves as a precursor for neurotransmitters like dopamine and norepinephrine.[1] Its physiological effects are mediated through interactions with several receptors, most notably the Calcium-Sensing Receptor (CaSR).[2][3][4]

2,4,6-Trimethyl-L-phenylalanine is a synthetic derivative of L-phenylalanine. The key structural modification is the methylation of the 2, 4, and 6 positions of the phenyl ring. This alteration significantly impacts its receptor binding profile, steering it away from L-phenylalanine's primary targets and towards a more selective interaction with the G protein-coupled receptor 142 (GPR142).[5][6]

II. Comparative Receptor Selectivity

The primary distinction in the pharmacological profiles of these two compounds lies in their preferential activation of different G protein-coupled receptors (GPCRs).

  • L-phenylalanine: Primarily acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) .[7] It potentiates the receptor's sensitivity to its primary ligand, extracellular calcium.[8] This interaction is crucial in various physiological processes, including the regulation of parathyroid hormone secretion and the release of gut hormones like cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[4][9][10] L-phenylalanine has also been shown to interact with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in cellular metabolism and immune responses.[1][11][12]

  • 2,4,6-Trimethyl-L-phenylalanine: In contrast, this synthetic analogue shows high selectivity for GPR142 , a receptor predominantly expressed in pancreatic β-cells.[5][13] While L-phenylalanine can also activate GPR142, it is significantly less potent than its trimethylated counterpart.[14] This selectivity makes 2,4,6-trimethyl-L-phenylalanine and other GPR142 agonists promising candidates for the treatment of type 2 diabetes, as they can stimulate glucose-dependent insulin secretion with a reduced risk of hypoglycemia.[13][15][16]

Table 1: Comparative Receptor Activity

CompoundPrimary Receptor TargetOther Known TargetsPrimary Effect
L-phenylalanine Calcium-Sensing Receptor (CaSR)Aryl Hydrocarbon Receptor (AhR), GPR142 (lower potency)Modulates calcium homeostasis, gut hormone release, and immune responses.[2][4][11]
2,4,6-Trimethyl-L-phenylalanine G protein-coupled receptor 142 (GPR142)Minimal off-target activity reportedStimulates glucose-dependent insulin secretion.[5][6]
III. Signaling Pathways: A Tale of Two Receptors

The divergent receptor preferences of L-phenylalanine and its trimethylated analogue lead to the activation of distinct intracellular signaling cascades.

A. L-phenylalanine and the Calcium-Sensing Receptor (CaSR)

Activation of the CaSR by L-phenylalanine and extracellular calcium initiates signaling through multiple G protein pathways, primarily Gαq/11 and Gαi/o.[17][18][19]

  • Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18]

G_protein_signaling cluster_CaSR CaSR Signaling L_Phe L-Phenylalanine CaSR CaSR L_Phe->CaSR Gq11 Gαq/11 CaSR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: CaSR Gαq/11 Signaling Pathway.

B. 2,4,6-Trimethyl-L-phenylalanine and GPR142

GPR142 activation by agonists like 2,4,6-trimethyl-L-phenylalanine also couples to Gαq and Gαi signaling pathways.[21][22][23]

  • Gαq Pathway: Similar to CaSR, this activation leads to IP3 formation, which is critical for enhancing glucose-dependent insulin secretion from pancreatic β-cells.[22][23]

  • Gαi Pathway: This results in the suppression of cAMP.[21][23]

  • ERK Phosphorylation: The activation of both Gαq and Gαi signaling by GPR142 agonists can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which may contribute to beneficial effects on β-cell survival and proliferation.[21][22]

GPR142_Signaling cluster_GPR142 GPR142 Signaling in β-cells Trimethyl_Phe 2,4,6-Trimethyl- L-phenylalanine GPR142 GPR142 Trimethyl_Phe->GPR142 Gq Gαq GPR142->Gq Gi Gαi GPR142->Gi PLC PLC Gq->PLC ERK ERK Phosphorylation Gq->ERK AC Adenylyl Cyclase Gi->AC Gi->ERK IP3 IP3 Formation PLC->IP3 Insulin_Secretion Glucose-Dependent Insulin Secretion IP3->Insulin_Secretion cAMP ↓ cAMP AC->cAMP Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Membrane Prep (Receptor Source) mix Incubate: Membranes + Radioligand + Competitor start->mix filter Rapid Filtration (Separate Bound/Free) mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

B. In Vitro Functional Assay: Calcium Flux

This assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors, by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing the target receptor (CaSR or GPR142) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Calculate the EC50 (concentration that produces 50% of the maximal response).

V. Implications for Drug Development

The stark contrast in receptor selectivity between L-phenylalanine and 2,4,6-trimethyl-L-phenylalanine offers critical insights for drug development:

  • Specificity is Key: Minor structural modifications can profoundly alter receptor selectivity, transforming a broadly acting endogenous molecule into a highly specific pharmacological tool.

  • Targeted Therapeutic Applications: The high selectivity of 2,4,6-trimethyl-L-phenylalanine for GPR142 makes it a valuable lead compound for developing novel anti-diabetic drugs that specifically target insulin secretion without the broader physiological effects associated with CaSR modulation. [16][24]* Understanding Off-Target Effects: The promiscuity of L-phenylalanine highlights the importance of screening for off-target effects, even for endogenous molecules, when considering them for therapeutic applications at pharmacological concentrations.

References

  • American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • MDPI.

  • PubMed.

  • PMC.

  • American Physiological Society Journal.

  • PubMed.

  • ResearchGate.

  • PMC.

  • PMC.

  • PMC.

  • Journal of Molecular Endocrinology.

  • PLOS One.

  • ACS Medicinal Chemistry Letters.

  • News-Medical.net.

  • MDPI.

  • Mount Allison University.

  • PMC.

  • PMC.

  • Endocrine Abstracts.

  • PMC.

  • PMC.

  • ResearchGate.

  • Wikipedia.

  • PubMed.

  • MedChemExpress.

  • PMC.

  • PMC.

  • PLOS One.

  • PMC.

Sources

Comparative

The Analytical Challenge of Sterically Hindered Non-Natural Amino Acids

An in-depth technical guide for the spectroscopic validation of 2,4,6-Trimethyl-D-phenylalanine (TMPA), focusing on orthogonal analytical techniques, experimental causality, and the biological imperative of enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the spectroscopic validation of 2,4,6-Trimethyl-D-phenylalanine (TMPA), focusing on orthogonal analytical techniques, experimental causality, and the biological imperative of enantiomeric purity.

2,4,6-Trimethyl-D-phenylalanine (TMPA) is a highly specialized, non-natural amino acid utilized extensively in the rational design of peptide therapeutics. Its primary structural feature—a mesityl group (2,4,6-trimethylphenyl)—imparts massive steric hindrance. When substituted into peptide sequences, such as the 6th position of Luteinizing Hormone-Releasing Factor (LHRF/GnRH) analogs, D-TMPA enforces a rigid β -turn conformation that enhances target receptor affinity and provides exceptional resistance to proteolytic degradation 1.

However, this same steric bulk complicates analytical validation. Traditional derivatization kinetics are sluggish, and standard chiral stationary phases often fail to achieve baseline resolution due to restricted bond rotation. To guarantee >99% enantiomeric excess (ee) and >98% chemical purity, a multi-modal spectroscopic approach is mandatory.

ValidationWorkflow Start 2,4,6-Trimethyl-D-phenylalanine (TMPA) Sample ChemPurity Chemical Purity (LC-MS / UV-Vis) Start->ChemPurity EnantPurity Enantiomeric Purity (Chiral HPLC / NMR) Start->EnantPurity LCMS ESI-MS & RP-HPLC Identify Impurities ChemPurity->LCMS HPLC Chiral Stationary Phase Resolve D/L Enantiomers EnantPurity->HPLC NMR 1H/19F NMR with Mosher's Acid (MTPA) EnantPurity->NMR Data Data Synthesis & Batch Certification LCMS->Data HPLC->Data NMR->Data

Workflow for the multi-modal spectroscopic validation of TMPA purity.

Comparative Validation Methodologies

To objectively validate TMPA, we must compare three distinct analytical modalities. Relying on a single method introduces blind spots, particularly for trace enantiomeric impurities.

Multinuclear NMR via Mosher’s Derivatization (The Orthogonal Truth)

While Chiral HPLC relies on differential partitioning, Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation. By derivatizing TMPA with a Chiral Derivatizing Agent (CDA) like Mosher's acid (MTPA), we convert enantiomers into diastereomers.

  • The Causality of Nucleus Selection: 1 H NMR of TMPA derivatives suffers from severe signal overlap due to the nine methyl protons on the mesityl ring. Transitioning to 19 F NMR bypasses this entirely. The fluorine nucleus provides a clean spectral window with zero background interference from the amino acid, allowing precise integration of the CF 3​ signals from the (R)- and (S)-MTPA diastereomers 2.

ESI-MS with Chiral Hosts (High-Throughput Innovation)

Traditional mass spectrometry cannot differentiate enantiomers. However, complexing free amino acids with a quasi-racemic mixture of deuterium-labeled and unlabeled chiral Copper(II) hosts creates diastereomeric gas-phase ions.

  • The Causality of the Technique: The intensity ratio of these isotopic peaks under Electrospray Ionization (ESI-MS) directly correlates to the enantiomeric excess. This method requires no chromatographic separation, eliminating the peak-broadening issues caused by TMPA's steric bulk 3.

Chiral HPLC (The Industry Standard)

Using columns packed with immobilized polysaccharides (e.g., Chiralcel OD-H). While highly reproducible, method development for TMPA requires careful optimization of the mobile phase (often requiring non-standard modifiers like trifluoroacetic acid) to suppress secondary interactions between the bulky mesityl group and the stationary phase.

Experimental Protocols: Self-Validating Systems

A robust protocol must validate itself during execution. The following methodologies incorporate internal controls to rule out false positives.

Protocol A: 19 F NMR Enantiomeric Excess Determination

Objective: Quantify trace L-TMPA in a D-TMPA batch without chromatographic bias.

  • Sample Preparation: Dissolve 10 mg of the TMPA sample in 0.5 mL of anhydrous CDCl 3​ . Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Derivatization: Add 1.5 equivalents of (S)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). Stir at room temperature for 2 hours. The steric bulk of TMPA requires extended reaction times compared to standard amino acids [[4]]().

  • Self-Validation Step (Crucial): In a separate vial, perform the exact same derivatization using a racemic TMPA standard.

  • Acquisition: Acquire 19 F NMR spectra at 564 MHz.

  • Analysis: First, analyze the racemic control. You must observe two distinct CF 3​ singlets with a 1:1 integration ratio and baseline resolution ( Δδ>0.1 ppm). Only after confirming this resolution, analyze the D-TMPA sample. The ee is calculated directly from the integration ratio of the major (D) to minor (L) diastereomeric peaks.

Protocol B: ESI-MS Chiral Differentiation via Cu(II) Complexes

Objective: Rapid, chromatography-free ee screening.

  • Host Preparation: Prepare a 1:1 quasi-racemic mixture of a chiral Cu(II) complex and its deuterium-labeled enantiomer in a methanol/water (50:50) solution 3.

  • Analyte Introduction: Mix the TMPA sample with the host solution at a 1:100 molar ratio.

  • Self-Validation Step: Infuse a blank host solution to ensure the isotopic peaks of the empty host are perfectly symmetrical (1:1 ratio).

  • Acquisition: Infuse the mixture into an ESI-MS operating in positive ion mode.

  • Analysis: The chiral preference of the D-TMPA will cause it to bind preferentially to one enantiomer of the host. Calculate the ee based on the deviation of the resulting complex's isotopic cluster from a 1:1 ratio.

Quantitative Comparison: High-Purity vs. Alternative Grades

When sourcing TMPA for peptide synthesis, the spectroscopic data clearly delineates high-purity commercial grades from lower-tier alternatives.

ParameterHigh-Purity Commercial GradeStandard / Enzymatic GradeAnalytical Impact / Causality
Enantiomeric Excess ( 19 F NMR) > 99.5% ee95.0% - 98.0% eeTrace L-enantiomer disrupts peptide β -turn formation, causing batch failures in solid-phase synthesis.
Chemical Purity (LC-MS) > 99.0% (No des-methyl impurities)~95.0% (Contains 2,4-dimethyl variants)Incomplete methylation during synthesis leads to truncated steric bulk, altering pharmacokinetics.
Chiral HPLC Resolution ( Rs​ ) Rs​ > 2.0 (Baseline resolved) Rs​ < 1.5 (Peak tailing)High-purity batches lack polymeric aggregates that foul chiral stationary phases.
ESI-MS Isotopic Ratio Matches theoretical D-TMPA curveSkewed by isobaric contaminantsConfirms the absence of structural isomers that share the exact mass of TMPA.

Biological Imperative: Why TMPA Purity Dictates Efficacy

The rigorous spectroscopic validation of TMPA is not merely an analytical exercise; it is a biological imperative. In the development of GnRH/LHRF analogs, the natural Glycine at position 6 is replaced by D-TMPA.

If a batch of D-TMPA contains even 2% L-TMPA impurity, the resulting peptide will possess an entirely different 3D conformation. The L-enantiomer directs the peptide backbone away from the receptor's binding pocket, neutralizing the intended agonistic or antagonistic effect and drastically increasing susceptibility to enzymatic cleavage 1.

GnRHPathway TMPA TMPA-Modified GnRH Analog (Position 6 Substitution) Receptor Pituitary GnRH Receptor (Enhanced Binding) TMPA->Receptor Receptor Agonism Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & Calcium Release PLC->IP3 Hormones LH & FSH Secretion IP3->Hormones

GnRH receptor signaling pathway modulated by TMPA-substituted analogs.

By enforcing stringent spectroscopic validation protocols, researchers ensure that the steric and chiral integrity of the TMPA building block translates directly into reliable, reproducible in vivo efficacy.

References

  • Ontosight AI. "Luteinizing hormone-releasing factor(pig), 6-(2,4,6-trimethyl-D-phenylalanine)-, monoacetate (salt) | Cracking the Code of Reproductive Health: The LHRF Story." Available at: 1

  • RSC Advances / PMC. "One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry." Available at: 3

  • AIR Unimi / ResearchGate. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters..." Available at:4

  • PMC. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Available at: 2

Sources

Safety & Regulatory Compliance

Safety

2,4,6-Trimethyl-D-phenylalanine proper disposal procedures

Comprehensive Operational & Disposal Guide: 2,4,6-Trimethyl-D-phenylalanine Operational Context & Chemical Profile 2,4,6-Trimethyl-D-phenylalanine (CID 38989218) is a sterically hindered, unnatural amino acid[1]. It is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: 2,4,6-Trimethyl-D-phenylalanine

Operational Context & Chemical Profile

2,4,6-Trimethyl-D-phenylalanine (CID 38989218) is a sterically hindered, unnatural amino acid[1]. It is a highly valued building block in the development of advanced peptide therapeutics, particularly in the synthesis of Luteinizing Hormone-Releasing Factor (LHRF) and Gonadotropin-Releasing Hormone (GnRH) analogs[2]. The incorporation of the three methyl groups on the phenyl ring significantly alters the peptide's biological activity, enhancing both its enzymatic stability and receptor binding affinity[2].

From a logistical and safety perspective, the pure compound presents as a fine, low-density powder. Like many unnatural amino acid derivatives, it poses a risk of respiratory irritation and potential sensitization if inhaled[3]. However, the primary disposal complexity arises from its integration into Solid-Phase Peptide Synthesis (SPPS). During SPPS, this amino acid is dissolved in highly regulated, hazardous solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[4]. The environmental burden of SPPS is immense; producing 1 kg of a peptide can generate over 5 metric tons of solvent waste[5]. Therefore, proper disposal requires meticulous waste segregation to ensure laboratory safety and compliance with North American environmental standards (e.g., EPA, CEPA).

Waste Segregation Workflow

SPPS_Waste_Routing Node1 2,4,6-Trimethyl-D-phenylalanine (Solid Powder) Node2 Solid-Phase Peptide Synthesis (Coupling & Cleavage) Node1->Node2 Dissolution & Activation Node3 Solid Waste Stream (Consumables & Resin) Node1->Node3 Spills & Empty Vials Node2->Node3 Spent Peptidyl-Resin Node4 Liquid Waste Stream (DMF, DCM, TFA) Node2->Node4 Wash Filtrates Node5 EPA-Approved Incineration Node3->Node5 Solid Waste Manifest Node6 Solvent Recovery & Neutralization Node4->Node6 Segregated Carboys Node6->Node5 Residual Sludge

Workflow for 2,4,6-Trimethyl-D-phenylalanine waste segregation during peptide synthesis.

Quantitative Waste Management Parameters

To prevent container failure and ensure regulatory compliance, adhere strictly to the following quantitative limits for waste streams containing 2,4,6-Trimethyl-D-phenylalanine.

Waste Stream CategoryPrimary ConstituentsApproved Container MaterialMax Accumulation VolumeMax Storage DurationDisposal Routing
Dry Solid Waste Amino acid powder, pipette tips, weighing boats4-mil Polyethylene Bag10 kg per bag90 DaysHigh-Temp Incineration
Spent Resin Polystyrene/PEG resin, trace amino acidsHigh-Density Polyethylene (HDPE)5 L90 DaysHigh-Temp Incineration
Non-Halogenated Liquid DMF, NMP, DIPEA, dissolved amino acidsHDPE Carboy with Vented Cap20 L90 DaysSolvent Recovery / Incineration
Halogenated Liquid DCM, dissolved amino acidsAmber Glass or PTFE-lined20 L90 DaysSpecialized Halogen Incineration
Acidic Cleavage Waste TFA, scavengers (TIPS, DODT)HDPE Carboy (Pre-neutralized)10 L30 DaysAqueous Neutralization

Self-Validating Disposal Methodologies

Protocol A: Handling and Disposal of Solid Unnatural Amino Acid Waste Causality: Fine powders are highly susceptible to aerosolization. Handling must be performed in a controlled airflow environment to prevent inhalation, respiratory sensitization, and cross-contamination of other peptide batches.

  • Containment: Perform all weighing, transfer, and disposal operations inside a certified Class II Type A2 biological safety cabinet or chemical fume hood.

  • Collection: Gather all contaminated consumables (weighing boats, spatulas, empty reagent vials) into a 4-mil thick polyethylene chemical waste bag.

  • Sealing: Expel excess air from the bag slowly to avoid blowing powder out of the enclosure. Gooseneck-tie the top of the bag and secure it tightly with chemical-resistant tape.

  • Validation Check (Self-Validating Step): Gently invert the sealed bag over a clean piece of dark paper inside the fume hood. If any white particulate matter escapes, the primary seal is compromised. Immediately place the compromised bag into a secondary containment bag and re-seal.

  • Labeling & Routing: Label the container explicitly as "Non-Hazardous Organic Solid Waste - Unnatural Amino Acid" and route it to the facility's solid waste accumulation area for EPA-approved high-temperature incineration.

Protocol B: Disposal of Liquid SPPS Waste (Amino Acid in Solution) Causality: During SPPS, 2,4,6-Trimethyl-D-phenylalanine is activated with reagents (e.g., HATU) and dissolved in DMF or NMP. Mixing this non-halogenated waste stream with halogenated solvents (like DCM used in washing steps) exponentially increases disposal costs, complicates solvent recovery efforts, and can trigger regulatory fines[4].

  • Segregation: Configure your automated peptide synthesizer to divert wash streams into two distinct high-density polyethylene (HDPE) carboys: one strictly for non-halogenated waste (DMF/NMP/Amino Acid) and one for halogenated waste (DCM).

  • Filtration & Venting: Equip all receiving carboys with activated carbon exhaust filters. Causality: This prevents the buildup of volatile organic compounds (VOCs) within the container and protects laboratory personnel from toxic vapor exposure.

  • Neutralization (If applicable): If the waste stream contains Trifluoroacetic acid (TFA) from cleavage steps, slowly decant the waste into a secondary HDPE container pre-charged with a mild aqueous base (e.g., 1M NaOH) resting in an ice bath to control the exothermic neutralization reaction.

  • Validation Check (Self-Validating Step): After capping the liquid waste carboy, observe the container for 15 minutes. If the HDPE walls begin to bulge, exothermic off-gassing is occurring. Immediately unseal the cap, allow the container to vent inside the fume hood, and replace the solid cap with a pressure-relieving vented cap.

  • Manifesting: Affix a hazardous waste label detailing the exact composition (e.g., "70% DMF, 20% Piperidine, 10% Dissolved Organics/2,4,6-Trimethyl-D-phenylalanine").

References

  • PubChem. "2,4,6-Trimethyl-D-phenylalanine | C12H17NO2 | CID 38989218".
  • Ontosight AI. "Luteinizing hormone-releasing factor(pig), 6-(2,4,6-trimethyl-D-phenylalanine)-, monoacetate (salt) | Cracking the Code of Reproductive Health: The LHRF Story".
  • US EPA. "Green Chemistry Challenge: 2017 Greener Reaction Conditions Award".
  • Pengting Peptide. "Green Solvents in SPPS: Sustainable Peptide Synthesis".
  • TCI Chemicals. "Baclofen | 1134-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC)".

Sources

Handling

Personal protective equipment for handling 2,4,6-Trimethyl-D-phenylalanine

As a Senior Application Scientist, I have developed this comprehensive operational guide to provide researchers, synthetic chemists, and drug development professionals with the definitive protocols for handling 2,4,6-Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to provide researchers, synthetic chemists, and drug development professionals with the definitive protocols for handling 2,4,6-Trimethyl-D-phenylalanine .

Incorporating unnatural D-amino acids into therapeutic peptide sequences is a highly effective strategy to increase resistance to proteolytic degradation, reduce immunogenicity, and improve overall pharmacokinetic properties[1]. However, the physical properties of these specialized building blocks—often supplied as fine, electrostatically charged lyophilized powders—require precise handling protocols to ensure both operator safety and synthetic integrity.

This guide synthesizes technical accuracy with field-proven laboratory logistics, ensuring that every step you take is grounded in mechanistic causality and validated safety standards.

Chemical Profile & Risk Assessment

Before handling any specialized reagent, it is critical to understand its physical and chemical profile. 2,4,6-Trimethyl-D-phenylalanine is a non-canonical amino acid derivative. While it is not highly toxic, its physical state presents specific inhalation and contamination risks[2][3].

Table 1: Quantitative Chemical Profile & Hazard Summary

Property / ParameterSpecificationOperational Implication
Chemical Name 2,4,6-Trimethyl-D-phenylalanineUnnatural D-enantiomer; requires orthogonal protection for SPPS.
CAS Registry Number 146277-48-7Unique identifier for safety tracking and inventory management.
Molecular Formula C₁₂H₁₇NO₂Hydrophobic side chain; dictates solvent choice (e.g., DMF, NMP).
Molecular Weight 207.27 g/mol Required for precise molarity calculations during peptide coupling.
Physical State Solid (Fine Powder)High risk of electrostatic aerosolization during weighing[4].
GHS Hazard Class Category 2 (Skin/Eye), Category 3 (Resp)May cause mechanical irritation to mucosal membranes[4].
Mechanistic Causality of Hazards

The primary hazard when handling 2,4,6-Trimethyl-D-phenylalanine does not stem from acute chemical toxicity, but rather from its electrostatic properties . Fine amino acid powders readily accumulate static charge. When a storage vial is opened, electrostatic repulsion can cause the powder to spontaneously aerosolize. If inhaled, these micro-particles act as mechanical irritants to the respiratory tract[4]. Furthermore, ambient moisture can rapidly degrade the compound, compromising the yield of your Solid-Phase Peptide Synthesis (SPPS)[5].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and solvent exposure during downstream SPPS, the following self-validating PPE system must be strictly adhered to.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Mechanistic Justification
Respiratory N95 / P100 Particulate RespiratorEssential if weighing outside a ventilated enclosure. Protects against the inhalation of aerosolized fine powders[4].
Hand Protection Nitrile Gloves (Minimum 4 mil, Double-gloved)Nitrile provides an excellent barrier against fine powders and offers superior chemical resistance to SPPS solvents (DMF, NMP, TFA) compared to latex[5].
Eye Protection Chemical Splash GogglesPrevents micro-particulate dust from contacting the ocular mucosa, which can cause severe mechanical irritation[4].
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging through powders or solvents. FR material is required due to the use of flammable SPPS solvents.

Operational Workflows & Experimental Protocols

The following step-by-step methodologies are designed to ensure maximum yield during peptide synthesis while maintaining absolute operator safety.

Protocol A: Anti-Static Weighing and Dispensing

Objective: Safely transfer the required mass of 2,4,6-Trimethyl-D-phenylalanine without aerosolization or moisture contamination.

  • Thermal Equilibration: Remove the sealed vial of 2,4,6-Trimethyl-D-phenylalanine from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes the hygroscopic powder to ambient humidity, causing condensation. This introduces water into the powder, which will quench your coupling reagents (e.g., HATU, DIC) during SPPS, leading to failed syntheses.

  • Environmental Control: Perform all weighing inside a certified powder-weighing enclosure or a chemical fume hood with the sash lowered to the optimal operating height.

  • Static Elimination: Position an ionizing blower (static eliminator) adjacent to the analytical balance.

    • Causality: Neutralizing the ambient static charge prevents the powder from repelling off the micro-spatula and aerosolizing into the environment.

  • Transfer: Using a grounded, anti-static weighing boat and a stainless-steel micro-spatula, carefully transfer the required mass (calculated based on the 207.27 g/mol MW).

  • Sealing: Immediately flush the source vial with inert gas (Argon or Nitrogen) and seal tightly before returning to cold storage.

Protocol B: Solution Preparation for SPPS

Objective: Prepare the amino acid for incorporation into the growing peptide chain.

  • Vessel Transfer: Transfer the weighed amino acid into a clean, dry SPPS reaction vial.

  • Solvent Addition: Add the appropriate volume of peptide-synthesis grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve the desired molarity (typically 0.2 M to 0.5 M)[5].

  • Activation: Add your chosen coupling reagents (e.g., HATU and DIPEA) only when ready to couple to the resin.

    • Safety Note: Coupling reagents are known sensitizers; handle them with the same stringent PPE protocols[6].

SPPS_Workflow Start Equilibrate 2,4,6-Trimethyl-D-Phe Weigh Anti-Static Weighing (Fume Hood/Enclosure) Start->Weigh Dissolve Dissolution in DMF/NMP + Coupling Reagents Weigh->Dissolve Couple Solid-Phase Peptide Synthesis (SPPS) Dissolve->Couple Cleave Cleavage & Deprotection (TFA Cocktail) Couple->Cleave Waste Collect Organic Waste Cleave->Waste

Operational workflow for incorporating 2,4,6-Trimethyl-D-phenylalanine into SPPS.

Waste Disposal & Spill Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure.

Spill Cleanup Protocol
  • Evacuate and Assess: Step back from the spill. Determine if it is a dry powder spill or a wet solution spill (dissolved in DMF/NMP).

  • Dry Powder Spill Management:

    • DO NOT SWEEP. Sweeping generates a massive aerosol cloud[4].

    • Use a HEPA-filtered vacuum dedicated to chemical spills to gently remove the powder.

    • Alternatively, use the Wet-Wipe Method : Lightly dampen a highly absorbent laboratory wipe with water or ethanol and gently lay it over the powder to trap it, then wipe inward.

  • Wet Solution Spill Management:

    • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Allow the solvent to be fully absorbed.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by an ethanol wipe-down to remove any residual hydrophobic amino acid[4].

  • Disposal: Place all collected materials, wipes, and contaminated PPE into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with institutional and local environmental regulations for solid organic chemical waste.

Spill_Response Spill Spill Detected: 2,4,6-Trimethyl-D-Phe Assess Assess Spill Type Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill (in DMF/NMP) Assess->Wet HEPA HEPA Vacuum or Wet-Wipe Method Dry->HEPA Absorb Apply Inert Absorbent (e.g., Vermiculite) Wet->Absorb Dispose Transfer to Sealed Hazardous Waste Bin HEPA->Dispose Absorb->Dispose

Decision tree for 2,4,6-Trimethyl-D-phenylalanine spill containment and decontamination.

References

  • Chemical Product Names - Page Trimethylp - chemBlink. chemblink.com.
  • 146277-48-7 D-2,4,6-三氟-Phe-OH cas号146277-48-7. guidechem.com.
  • 1 - Safety Data Sheet (Amino Acid Deriv
  • Peptide Synthesis for Beginners - Peptide Primers. americanpeptidesociety.org.
  • Solid Phase Peptide Synthesis (SPPS) explained. bachem.com.
  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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